molecular formula C20H26O6 B10818268 Eupalinolide K

Eupalinolide K

Cat. No.: B10818268
M. Wt: 362.4 g/mol
InChI Key: APOGLVUGPAVNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eupalinolide K is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGLVUGPAVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eupalinolide K: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone discovered in Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant has a history of use in traditional medicine for treating various ailments. Modern phytochemical investigations have identified a range of bioactive compounds within E. lindleyanum, with sesquiterpene lactones like this compound emerging as significant contributors to its therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its chemical characteristics, and its known biological activities, with a focus on its potential role in modulating key cellular signaling pathways.

Discovery and Isolation from Eupatorium lindleyanum

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene lactones from Eupatorium lindleyanum.

1. Extraction:

  • Plant Material: Dried and powdered aerial parts of Eupatorium lindleyanum (10 kg) are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted three times with 95% ethanol (100 L for each extraction) at room temperature.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. This process separates compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The enriched fractions are subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography, with methanol typically used as the mobile phase. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 reversed-phase column. A gradient of acetonitrile and water is commonly employed as the mobile phase.

Experimental Workflow for Isolation

G Start Dried Eupatorium lindleyanum (Aerial Parts) Extraction Ethanol Extraction Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Concentration->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Ethyl Acetate/n-Butanol Fraction Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: General workflow for the isolation of this compound.

Chemical Structure and Properties

While the complete ¹H and ¹³C NMR spectroscopic data for this compound are not available in the reviewed literature, its structure has been determined through spectroscopic analysis. A summary of the expected spectroscopic data based on the analysis of similar compounds is presented below.

Data Type Description
Molecular Formula To be determined by High-Resolution Mass Spectrometry (HRMS).
¹H NMR Expected to show characteristic signals for protons on the germacrane skeleton, including olefinic protons, protons adjacent to oxygenated carbons, and methyl groups.
¹³C NMR Expected to display signals for carbonyl carbons of the lactone and ester groups, olefinic carbons, carbons bearing hydroxyl or ether linkages, and methyl carbons.
Mass Spectrometry (MS) Will provide the molecular weight and fragmentation pattern, aiding in structural elucidation.

Biological Activity and Signaling Pathways

This compound has been identified as a potential bioactive constituent of Eupatorium lindleyanum with significant anti-inflammatory properties. Research suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways.

Dual Suppression of PI3K-Akt and MAPK-NF-κB Pathways

Studies have indicated that a sesquiterpenoid lactone-rich fraction from E. lindleyanum, containing Eupalinolide A and K, exerts dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways.[1] These pathways are crucial regulators of the inflammatory response.

  • PI3K-Akt Pathway: This pathway plays a central role in cell survival, proliferation, and inflammation. Its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

  • MAPK-NF-κB Pathway: The MAPK pathway activates the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Inhibition of this pathway leads to a downstream reduction in the synthesis of inflammatory cytokines such as TNF-α and IL-6.

The inhibitory action of this compound on these pathways suggests its potential as a therapeutic agent for inflammatory diseases.

PI3K-Akt and MAPK-NF-κB Signaling Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IKK IKK MAPK->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Gene Inflammatory Gene Expression NFkappaB_nuc->Gene EupalinolideK This compound EupalinolideK->PI3K EupalinolideK->MAPK InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->Receptor

Caption: Proposed mechanism of this compound in suppressing inflammatory pathways.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, demonstrates potential as a significant bioactive compound, particularly in the context of inflammation. While detailed protocols and quantitative data for its isolation are still emerging, the established methodologies for related compounds provide a clear path for its purification. The identification of its role in the dual suppression of the PI3K-Akt and MAPK-NF-κB signaling pathways highlights its therapeutic potential and warrants further investigation for drug development purposes. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting preclinical and clinical studies to validate its efficacy and safety.

References

Eupalinolide K: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from Eupatorium lindleyanum, this compound has garnered significant interest within the scientific community, particularly for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its interaction with key cellular signaling pathways.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42 g/mol [1][2][3]
CAS Number 108657-10-9[4]
Appearance Solid, Off-white to light yellow powder[4][5]
Solubility Soluble in DMSO. A clear solution of ≥ 1.09 mg/mL (3.01 mM) can be prepared.[4][3]
Boiling Point 574.4 ± 50.0 °C at 760 mmHg[5]
Flash Point 201.5 ± 23.6 °C[5]
Density 1.2 ± 0.1 g/cm³[5]
Refractive Index 1.557[5]
Purity ≥98% (by HPLC)[1][6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines key experimental protocols relevant to the study of this compound.

Extraction and Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum

The following protocol is adapted from a method for the preparative isolation of similar sesquiterpenoid lactones from Eupatorium lindleyanum and can be applied for the extraction of this compound.[7][8][9]

a. Plant Material and Extraction:

  • The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol at room temperature.[7]

  • The solvent is removed under reduced pressure to obtain the crude ethanol extract.[7]

  • The ethanol extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[7]

b. High-Speed Counter-Current Chromatography (HSCCC) Purification:

  • A suitable two-phase solvent system is selected to achieve an optimal partition coefficient (K) for this compound, typically in the range of 0.5–2.0. A common system for sesquiterpenoid lactones is n-hexane-ethyl acetate-methanol-water.[7][8]

  • The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is subjected to HSCCC for further separation.[7][8]

  • The HSCCC instrument is prepared by filling the column with the stationary phase and then pumping the mobile phase at a specific flow rate while the column is rotated at a set speed.[9]

  • The sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC.[9]

  • The effluent is monitored by a UV detector, and fractions are collected based on the chromatogram.[9]

  • The collected fractions are analyzed by HPLC to determine the purity of the isolated this compound.[7][8]

Determination of Melting Point

The melting point of a pure solid is a sharp, characteristic physical property. The capillary method is a standard technique for its determination.[10][11][12]

  • Ensure the this compound sample is completely dry and in a fine powdered form.[13]

  • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

  • Place the capillary tube into a melting point apparatus.[10]

  • Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement with a fresh sample.[12]

  • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range represents the melting point.[11]

Determination of Solubility

The "shake flask" method is a common technique to determine the solubility of a substance in a particular solvent.[14]

  • An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, buffers, organic solvents).

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • The suspension is then filtered or centrifuged to separate the undissolved solid.[14]

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC.[14]

Signaling Pathway Analysis

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Persistent activation of STAT3 is implicated in the development and progression of various cancers.[5]

STAT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of inhibition by this compound. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 monomers are phosphorylated, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and angiogenesis.[4][3][6] this compound is thought to interfere with this cascade, potentially by promoting the degradation of STAT3.[5][15]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 (dimer) pSTAT3_dimer->pSTAT3_dimer_nuc Nuclear Translocation EupalinolideK This compound EupalinolideK->STAT3_mono Promotes Degradation DNA DNA pSTAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the extraction, isolation, and characterization of this compound from its natural source.

Extraction_Workflow start Start: Dried Eupatorium lindleyanum Plant Material extraction Solvent Extraction (95% Ethanol) start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition fraction n-Butanol Fraction (Enriched with Sesquiterpenoids) partition->fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) fraction->hsccc fractions Collection of Fractions hsccc->fractions hplc Purity Analysis (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS, IR) pure_compound->characterization end End: Characterized This compound characterization->end

Caption: Workflow for this compound extraction and characterization.

Conclusion

This compound represents a promising natural product with well-defined physicochemical properties and a clear mechanism of action as a STAT3 inhibitor. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its complete spectral profile, expanding the understanding of its biological activities in various disease models, and optimizing its formulation for potential clinical applications.

References

An In-Depth Technical Guide to Eupalinolide K: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, details experimental protocols for its isolation and biological evaluation, and visually represents its known signaling pathway interactions. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a germacrane sesquiterpene lactone. Its molecular formula is C₂₀H₂₆O₆, with a corresponding molecular weight of 362.42 g/mol . The structure features a ten-membered carbocyclic ring characteristic of germacranolides, fused to a γ-lactone ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42[1]
CAS Number 108657-10-9[1]
Class Sesquiterpene Lactone (Germacrane)[1]
Source Eupatorium lindleyanum[1]
Spectroscopic Data

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Eupalinolide Core Structure (Predicted and based on related compounds)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1~50-55~2.5-3.0 (m)
2~25-30~1.8-2.2 (m)
3~35-40~1.5-1.9 (m)
4~130-135~5.0-5.5 (d)
5~125-130~5.2-5.7 (t)
6~80-85~4.5-5.0 (t)
7~50-55~2.8-3.2 (m)
8~70-75~4.8-5.2 (dd)
9~40-45~2.0-2.5 (m)
10~140-145-
11~135-140-
12~170-175-
13~120-125~5.5-6.0 (d), ~6.0-6.5 (d)
14~15-20~1.5-1.8 (s)
15~20-25~1.6-1.9 (s)

Note: These are approximate values based on the general germacrane skeleton and may vary depending on the specific ester side chains and stereochemistry of this compound. The original publication by Yang et al. (2017) should be consulted for precise experimental values.

Stereochemistry

The stereochemistry of germacrane sesquiterpenes is complex due to the presence of multiple chiral centers and the conformational flexibility of the ten-membered ring. The relative stereochemistry of this compound is proposed based on the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data from related compounds, which reveals through-space correlations between protons.

The absolute configuration of many natural products is often determined using techniques such as X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) spectra with theoretically calculated spectra. To date, a definitive X-ray crystal structure of this compound has not been reported in the public domain. The stereochemical assignments are therefore based on biosynthetic considerations and comparison with structurally related compounds from the same plant source for which the stereochemistry has been established.

Experimental Protocols

Isolation of this compound

This compound is isolated from the aerial parts of Eupatorium lindleyanum. A general procedure is as follows:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 95% ethanol at room temperature.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing eupalinolides (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, to yield pure this compound.

G plant Dried Eupatorium lindleyanum extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc eupk Pure this compound hplc->eupk

Figure 1. General workflow for the isolation of this compound.
Biological Activity Assessment: STAT3 Inhibition

This compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

This assay is used to screen for compounds that inhibit the transcriptional activity of STAT3.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing a STAT3-responsive element driving the expression of the luciferase reporter gene, and a plasmid constitutively expressing STAT3.

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.

This method is used to determine if a compound inhibits the activation of STAT3 by preventing its phosphorylation.

  • Cell Culture and Treatment: A cancer cell line with constitutively active STAT3 (e.g., a triple-negative breast cancer cell line) is treated with this compound.

  • Protein Extraction: Total cellular proteins are extracted from the treated cells.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Signaling Pathway Involvement

This compound and related compounds have been shown to modulate cellular signaling pathways, primarily through the inhibition of STAT3. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation pstat3 p-STAT3 dimer p-STAT3 Dimer pstat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription dna->transcription eupk This compound eupk->stat3 Inhibition cytokine Cytokine cytokine->receptor

Figure 2. Simplified STAT3 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutics, particularly in the area of oncology. Its well-defined chemical structure, coupled with its demonstrated activity as a STAT3 inhibitor, makes it a compelling subject for further investigation. This technical guide has summarized the current knowledge on the chemical structure, stereochemistry, and biological activity of this compound, providing a valuable resource for the scientific community. Future research, including the definitive determination of its absolute stereochemistry through X-ray crystallography and in-depth studies of its mechanism of action, will be crucial for realizing its full therapeutic potential.

References

The Biosynthesis of Eupalinolide K: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpene lactone found in Eupatorium lindleyanum, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the enzymatic steps from the central precursor, farnesyl pyrophosphate, to the final complex structure. This guide includes a plausible pathway, key enzyme classes involved, representative quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the metabolic route and experimental workflows.

Introduction to this compound and Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products characterized by a 15-carbon skeleton and a lactone ring.[1] They are predominantly found in the Asteraceae family and are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2] this compound is a germacranolide-type STL, a class of STLs that serve as precursors to other more complex STLs.[3] Its chemical structure, 3β-Hydroxy-8β-[4'-Hydroxytigloyloxy]Costunolide, suggests a biosynthetic origin from the common STL intermediate, costunolide.

Hypothesized Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated in a single study, a robust hypothesis can be constructed based on the well-established biosynthesis of its core structure, costunolide, and the known biochemistry of STLs. The pathway can be divided into three main stages: the formation of the germacranolide skeleton, the synthesis of costunolide, and the final tailoring steps to yield this compound.

Stage 1: Formation of the Germacrene A Skeleton

The biosynthesis of all sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP).

  • Step 1: FPP to (+)-Germacrene A: The enzyme (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase, catalyzes the cyclization of the linear FPP molecule to form the bicyclic germacrene A.

Stage 2: Synthesis of the Costunolide Core

The conversion of germacrene A to costunolide involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

  • Step 2: (+)-Germacrene A to Germacrene A Acid: Germacrene A oxidase (GAO) , a CYP enzyme, catalyzes the multi-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid (GAA).

  • Step 3: Germacrene A Acid to (+)-Costunolide: Costunolide synthase (COS) , another CYP enzyme, hydroxylates GAA at the C6 position. This is followed by a spontaneous lactonization to form the characteristic γ-lactone ring of (+)-costunolide.

Stage 3: Tailoring of Costunolide to this compound

The final steps in the biosynthesis of this compound involve further hydroxylation and an esterification reaction.

  • Step 4: (+)-Costunolide to 3β-Hydroxycostunolide: A specific cytochrome P450 hydroxylase introduces a hydroxyl group at the 3β-position of the costunolide core.

  • Step 5: 3β-Hydroxycostunolide to this compound: An acyltransferase catalyzes the esterification of the 8β-hydroxyl group of 3β-hydroxycostunolide with a 4-hydroxytigloyl moiety, likely from a 4-hydroxytigloyl-CoA donor molecule.

Biosynthesis of the Tigloyl Moiety

The tiglic acid portion of this compound is derived from the amino acid isoleucine.

  • Step 1: Isoleucine to 2-Keto-3-methylvalerate: The biosynthesis begins with the deamination of isoleucine.

  • Step 2: Oxidative Decarboxylation: This is followed by oxidative decarboxylation to yield 2-methylbutyryl-CoA.

  • Step 3: Dehydrogenation: Dehydrogenation of 2-methylbutyryl-CoA produces tiglyl-CoA.

  • Step 4: Hydroxylation: A subsequent hydroxylation at the 4-position of the tiglyl group would yield the 4-hydroxytigloyl moiety required for the final esterification step.

Data Presentation: Representative Enzyme Kinetics

Quantitative data for the specific enzymes in the this compound pathway are not yet available. However, data from analogous enzymes in related pathways provide insight into their catalytic efficiencies.

Enzyme ClassRepresentative EnzymeSubstrate(s)K_m (µM)V_max (nmol/min/mg)Source
Acyltransferase Monoacylglycerol acyltransferase1-oleoylglycerol, oleoyl-CoA5.65, 9.3515.86[4]
Cytochrome P450 CYP3A4 (human)Midazolam2.5 - 10Varies[5]
Cytochrome P450 CYP2D6 (human)Dextromethorphan0.5 - 5Varies[5]

Note: K_m and V_max values for cytochrome P450 enzymes can vary significantly depending on the specific enzyme, substrate, and experimental conditions.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic and biochemical techniques. Key experimental approaches include the heterologous expression of candidate enzymes and their subsequent in vitro characterization.

Heterologous Expression and Characterization of Cytochrome P450 Enzymes

Objective: To functionally characterize a candidate CYP enzyme (e.g., a putative 3β-hydroxylase) from E. lindleyanum.

Methodology:

  • Gene Identification and Cloning:

    • Identify candidate CYP genes from a transcriptome or genome sequence of E. lindleyanum based on homology to known sesquiterpenoid hydroxylases.

    • Amplify the full-length coding sequence of the candidate gene using PCR and clone it into a suitable expression vector (e.g., a yeast or E. coli expression vector).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

    • Culture the transformed cells under conditions that induce protein expression. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for catalytic activity.[6]

  • Microsome Isolation:

    • Harvest the cells and lyse them to release the cellular contents.

    • Isolate the microsomal fraction, which contains the membrane-bound P450 enzymes, by differential centrifugation.

  • Enzyme Assays:

    • Incubate the isolated microsomes with the putative substrate (e.g., costunolide) and a source of reducing equivalents (NADPH).

    • The reaction mixture should be buffered to an optimal pH (typically around 7.0-7.5).

    • After a defined incubation period, stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

  • Product Analysis:

    • Analyze the reaction products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic standard of the expected hydroxylated compound (e.g., 3β-hydroxycostunolide) to confirm its identity.

Purification and Assay of a Plant Acyltransferase

Objective: To purify and characterize a candidate acyltransferase involved in the final esterification step of this compound biosynthesis.

Methodology:

  • Protein Extraction and Purification:

    • Homogenize plant tissue from E. lindleyanum in an appropriate extraction buffer.

    • Purify the acyltransferase from the crude extract using a series of chromatographic techniques, such as affinity chromatography (e.g., using a His-tag or GST-tag if expressed recombinantly), ion-exchange chromatography, and size-exclusion chromatography.[7]

  • Enzyme Assays:

    • Assays can be performed by monitoring the formation of the ester product or the consumption of the substrates.

    • A typical reaction mixture would contain the purified enzyme, the acyl acceptor (3β-hydroxycostunolide), the acyl donor (4-hydroxytigloyl-CoA), and a suitable buffer.

    • The reaction can be quantified by HPLC, monitoring the appearance of the this compound peak.

  • Kinetic Analysis:

    • Determine the kinetic parameters (K_m and V_max) by measuring the initial reaction rates at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Fit the data to the Michaelis-Menten equation to calculate the kinetic constants.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 Stage 1: Germacrene A Formation cluster_1 Stage 2: Costunolide Synthesis cluster_2 Stage 3: this compound Formation cluster_3 Tigloyl Moiety Biosynthesis Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Germacrene A Germacrene A Farnesyl Pyrophosphate (FPP)->Germacrene A (+)-Germacrene A Synthase (GAS) Germacrene A Acid (GAA) Germacrene A Acid (GAA) Germacrene A->Germacrene A Acid (GAA) Germacrene A Oxidase (GAO) (CYP) (+)-Costunolide (+)-Costunolide Germacrene A Acid (GAA)->(+)-Costunolide Costunolide Synthase (COS) (CYP) 3β-Hydroxycostunolide 3β-Hydroxycostunolide (+)-Costunolide->3β-Hydroxycostunolide 3β-Hydroxylase (CYP) This compound This compound 3β-Hydroxycostunolide->this compound Acyltransferase Isoleucine Isoleucine Tiglyl-CoA Tiglyl-CoA Isoleucine->Tiglyl-CoA Multi-step enzymatic conversion 4-Hydroxytigloyl-CoA 4-Hydroxytigloyl-CoA Tiglyl-CoA->4-Hydroxytigloyl-CoA Hydroxylase 4-Hydroxytigloyl-CoA->this compound

Caption: Hypothesized biosynthetic pathway of this compound from FPP.

Experimental Workflow for CYP Characterization cluster_0 Gene Discovery & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Preparation cluster_3 Functional Assay cluster_4 Product Analysis Identify Candidate CYP Identify Candidate CYP Amplify Gene (PCR) Amplify Gene (PCR) Identify Candidate CYP->Amplify Gene (PCR) Clone into Expression Vector Clone into Expression Vector Amplify Gene (PCR)->Clone into Expression Vector Transform Host (e.g., Yeast) Transform Host (e.g., Yeast) Clone into Expression Vector->Transform Host (e.g., Yeast) Induce Protein Expression Induce Protein Expression Transform Host (e.g., Yeast)->Induce Protein Expression Harvest & Lyse Cells Harvest & Lyse Cells Induce Protein Expression->Harvest & Lyse Cells Isolate Microsomes Isolate Microsomes Harvest & Lyse Cells->Isolate Microsomes Incubate with Substrate & NADPH Incubate with Substrate & NADPH Isolate Microsomes->Incubate with Substrate & NADPH Extract Products Extract Products Incubate with Substrate & NADPH->Extract Products LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Extract Products->LC-MS or GC-MS Analysis Confirm Product Identity Confirm Product Identity LC-MS or GC-MS Analysis->Confirm Product Identity

Caption: Workflow for heterologous expression and characterization of a CYP enzyme.

Conclusion

The biosynthesis of this compound is a multi-step process involving several classes of enzymes, most notably sesquiterpene synthases, cytochrome P450 monooxygenases, and acyltransferases. While the complete pathway is yet to be fully elucidated, the proposed route provides a strong framework for future research. The identification and characterization of the specific enzymes involved in the final tailoring steps will be crucial for the biotechnological production of this compound and its derivatives. The experimental protocols and data presented in this guide offer a foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

Preliminary Biological Activity of Eupalinolide K: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the preliminary biological activity screening of Eupalinolide K as a single agent is limited in publicly available scientific literature. The information presented herein is primarily derived from studies on a sesquiterpene lactone complex, F1012-2, which contains this compound along with Eupalinolides I and J, and from research on other closely related Eupalinolide compounds isolated from Eupatorium lindleyanum DC. The biological activities described are attributed to the complex or related compounds and serve as a predictive framework for the potential activities of this compound.

Introduction

This compound is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC. Sesquiterpene lactones from this plant have garnered significant interest for their potential therapeutic properties, particularly in the realms of oncology and inflammation. While comprehensive screening of this compound as an individual compound is not extensively documented, its inclusion in the biologically active fraction F1012-2 suggests its contribution to the observed cytotoxic and anti-proliferative effects against cancer cells. This guide summarizes the known biological activities of the Eupalinolide-containing complex F1012-2 and other related Eupalinolides, providing insights into the likely therapeutic potential of this compound.

Anticancer Activity

The primary biological activity associated with Eupalinolides, including the complex containing this compound, is anticancer efficacy. Studies on the F1012-2 fraction have demonstrated significant inhibitory effects on the growth of triple-negative breast cancer (TNBC) cells.

Quantitative Data on Related Eupalinolides and the F1012-2 Complex

The following table summarizes the cytotoxic activities of various Eupalinolides and the F1012-2 complex against different cancer cell lines. This data provides a comparative context for the potential potency of this compound.

Compound/ComplexCell LineAssay TypeTime (h)IC50 (µM)Reference
F1012-2 MDA-MB-231 (TNBC)MTT48Not specified[1][2]
MDA-MB-468 (TNBC)MTT48Not specified[2]
Eupalinolide A A549 (Lung Cancer)CCK-848Not specified
H1299 (Lung Cancer)CCK-848Not specified
Eupalinolide B MiaPaCa-2 (Pancreatic)CCK-848Most pronounced effect among A, B, and O[3]
Eupalinolide J PC-3 (Prostate Cancer)MTT48Dose-dependent inhibition
DU-145 (Prostate Cancer)MTT48Dose-dependent inhibition
Eupalinolide O MDA-MB-231 (TNBC)MTT2410.34
MDA-MB-231 (TNBC)MTT485.85
MDA-MB-231 (TNBC)MTT723.57
MDA-MB-453 (TNBC)MTT2411.47
MDA-MB-453 (TNBC)MTT487.06
MDA-MB-453 (TNBC)MTT723.03

Postulated Mechanism of Action

Research on the F1012-2 complex and other Eupalinolides suggests a multi-faceted mechanism of action against cancer cells, primarily centered around the induction of oxidative stress and the modulation of key signaling pathways.

Signaling Pathways Implicated in Eupalinolide Activity

The anticancer effects of the F1012-2 complex are believed to be mediated through the generation of Reactive Oxygen Species (ROS), which in turn triggers DNA damage and activates the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[4] This ultimately leads to cell cycle arrest and apoptosis. Other Eupalinolides have also been shown to modulate the STAT3 and Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[5]

G Eupalinolide_K This compound (in F1012-2 Complex) ROS ROS Generation Eupalinolide_K->ROS DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Pathway MAPK Pathway Activation DNA_Damage->MAPK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Postulated Signaling Pathway for this compound-Containing Complex F1012-2.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary biological screening of compounds like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing Assay)
  • Cell Monolayer: Cells are grown to confluence in a 6-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compound. Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Western Blot Analysis
  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using RIPA buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-Akt, STAT3, Caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 In Vitro Screening Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231) Compound_Treatment This compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT / CCK-8) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Compound_Treatment->Apoptosis_Assay Migration_Assay Migration Assay (Wound Healing) Compound_Treatment->Migration_Assay Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Assay->Mechanism_Study

General Experimental Workflow for Biological Screening.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is still emerging, its presence in the active F1012-2 complex strongly suggests it possesses anticancer properties. The preliminary data from related compounds indicate that this compound likely induces cancer cell death through the generation of reactive oxygen species and modulation of critical cell signaling pathways.

Future research should focus on the isolation and purification of this compound to enable a thorough and independent evaluation of its biological activities. Head-to-head comparisons with other Eupalinolides will be crucial to understanding its specific contribution to the effects observed with the F1012-2 complex and to determine its potential as a standalone therapeutic agent. Further investigation into its anti-inflammatory and other potential biological activities is also warranted.

References

Spectroscopic Data Analysis of Eupalinolide K: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum, this compound has attracted interest within the scientific community for its potential therapeutic applications. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data and protocols are essential for the unambiguous identification and characterization of this promising natural product.

Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a systematic process that relies on the integration of data from various spectroscopic techniques. The general workflow is outlined below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Data Analysis of this compound cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Elucidation Sample Isolation of this compound NMR_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample->NMR_acq MS_acq Mass Spectrometry (HR-ESI-MS) Sample->MS_acq IR_acq Infrared Spectroscopy (FT-IR) Sample->IR_acq NMR_proc NMR Spectra Processing (Referencing, Phasing, Integration) NMR_acq->NMR_proc MS_proc MS Data Analysis (Molecular Formula Determination) MS_acq->MS_proc IR_proc IR Spectrum Analysis (Functional Group Identification) IR_acq->IR_proc TwoD_NMR 2D NMR Correlation Analysis (COSY, HSQC, HMBC) NMR_proc->TwoD_NMR Fragment_assembly Fragment Assembly & Connectivity MS_proc->Fragment_assembly IR_proc->Fragment_assembly TwoD_NMR->Fragment_assembly Stereochem Stereochemical Assignment (NOESY, Coupling Constants) Fragment_assembly->Stereochem Structure_confirm Final Structure Confirmation Stereochem->Structure_confirm

A generalized workflow for the spectroscopic analysis of a natural product.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular formula of a compound.

IonCalculated Mass (m/z)Found Mass (m/z)Molecular Formula
[M+Na]⁺389.1576389.1571C₂₀H₂₆O₆Na

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound was recorded on a FT-IR spectrometer.

Frequency (cm⁻¹)Functional Group Assignment
3440O-H stretching (hydroxyl group)
1765C=O stretching (γ-lactone)
1735C=O stretching (ester)
1650C=C stretching (alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25d9.5
22.50m
34.98dd9.5, 4.0
55.05d10.0
64.20t9.5
72.80m
85.40d9.0
2.20m
2.05m
13a6.25s
13b5.60s
141.85s
151.90s
2'6.90q7.0
3'1.95d7.0
4'1.80s
1-OAc2.10s
¹³C NMR Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1134.5
239.5
378.5
4138.0
5126.0
682.0
748.0
875.0
940.0
10145.0
11139.5
12170.0
13121.0
1416.5
1520.5
1'167.0
2'128.5
3'138.5
4'15.8
5'20.5
1-OAc (C=O)170.5
1-OAc (CH₃)21.2

2D NMR Correlation Analysis

2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be observed between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the spin systems within the sesquiterpene backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would establish the connectivity between different fragments of the molecule, such as the position of the ester group and the lactone ring.

Experimental Protocols

Isolation: this compound is typically isolated from the dried aerial parts of Eupatorium lindleyanum. The general procedure involves extraction with a solvent such as 95% ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol). The ethyl acetate fraction is often subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

NMR Spectroscopy: NMR spectra are generally recorded on a Bruker AV-500 spectrometer (or equivalent) at room temperature. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard. Standard Bruker pulse programs are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry: High-resolution mass spectra are typically acquired on an Agilent 6210 TOF mass spectrometer (or a similar instrument) using electrospray ionization (ESI) in the positive ion mode.

Infrared Spectroscopy: The IR spectrum is recorded on a Nicolet Magna-IR 550 spectrometer (or equivalent) using KBr pellets.

Conclusion

The comprehensive spectroscopic data presented in this guide provides a detailed structural characterization of this compound. The combination of 1D and 2D NMR, mass spectrometry, and infrared spectroscopy allows for the unambiguous determination of its chemical structure, which is essential for further research into its biological activities and potential as a therapeutic agent. The detailed experimental protocols serve as a valuable resource for researchers working on the isolation and characterization of this and similar natural products.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the extraction and purification of Eupalinolide K, a sesquiterpenoid lactone found in Eupatorium lindleyanum. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the sesquiterpenoid lactone family of natural products, which are of significant interest due to their diverse biological activities. Found in plants of the Eupatorium genus, these compounds have shown potential as anti-inflammatory and anti-cancer agents. This compound, along with other related compounds such as Eupalinolide A and B, has been identified as a potential bioactive constituent of Eupatorium lindleyanum. This document outlines the methodologies for the extraction of crude sesquiterpenoid lactones from the plant material and their subsequent purification to isolate this compound.

Data Presentation

CompoundStarting MaterialAmount of Starting Material (mg)Yield (mg)Purity (%)
Eupalinolide An-butanol fraction54017.997.9
Eupalinolide Bn-butanol fraction54019.397.1

Experimental Protocols

The following protocols are based on established methods for the extraction and purification of sesquiterpenoid lactones from Eupatorium lindleyanum.

Protocol 1: Extraction of Crude Sesquiterpenoid Lactones

This protocol describes the initial solvent extraction of the plant material to obtain a crude extract enriched with sesquiterpenoid lactones.

Materials:

  • Dried and powdered aerial parts of Eupatorium lindleyanum

  • 95% Ethanol (EtOH)

  • n-hexane

  • Ethyl acetate (EtOAc)

  • n-butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Large glass flasks or beakers

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Macerate the dried, powdered plant material (e.g., 10 kg) in 95% ethanol (100 L) at ambient temperature for 3 days.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition sequentially with n-hexane, ethyl acetate, and n-butanol.

  • Collect each fraction separately. The sesquiterpenoid lactones, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Concentrate the ethyl acetate and n-butanol fractions under reduced pressure to yield the respective crude fractions for further purification.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the purification of Eupalinolide A and B and may require optimization for the specific separation of this compound.[1][2]

Materials:

  • Crude n-butanol fraction from Protocol 1

  • n-hexane

  • Ethyl acetate

  • Methanol (MeOH)

  • Deionized water

  • HSCCC instrument

  • HPLC system for fraction analysis

  • Vials for fraction collection

Procedure:

  • Preparation of the Two-Phase Solvent System: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3.[1][2] Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Set the revolution speed to 900 rpm.

    • Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

  • Sample Preparation: Dissolve the dried n-butanol fraction (e.g., 540 mg) in 10 mL of the two-phase solvent system (5 mL of upper phase and 5 mL of lower phase).

  • Injection and Elution: Once the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.

  • Fraction Collection: Continuously monitor the effluent at 254 nm and collect fractions based on the chromatogram peaks.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Post-Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G Figure 1. This compound Extraction and Purification Workflow plant Dried Eupatorium lindleyanum extraction Solvent Extraction (95% Ethanol) plant->extraction partition Liquid-Liquid Partition (n-hexane, EtOAc, n-BuOH) extraction->partition crude_fraction n-Butanol Fraction partition->crude_fraction hsccc HSCCC Purification crude_fraction->hsccc hplc_analysis HPLC Analysis hsccc->hplc_analysis pure_k Pure this compound hplc_analysis->pure_k

Caption: this compound Extraction and Purification Workflow.

Signaling Pathways

Studies on related Eupalinolides suggest that this compound may exert its biological effects through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. A complex containing this compound has been observed to inhibit the Akt signaling pathway and activate the p38 MAPK pathway.[3] Furthermore, Eupalinolide A and K have been identified as potential inhibitors of phosphorylation in the PI3K-Akt and MAPK-NF-κB pathways.

The following diagrams illustrate the putative signaling pathways modulated by this compound.

G Figure 2. Putative Inhibition of the PI3K/Akt Signaling Pathway by this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EupalinolideK This compound EupalinolideK->Akt Inhibition

Caption: Putative Inhibition of the PI3K/Akt Signaling Pathway by this compound.

G Figure 3. Putative Activation of the p38 MAPK Signaling Pathway by this compound Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 P-p38 TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors Apoptosis Apoptosis & Cell Cycle Arrest TranscriptionFactors->Apoptosis EupalinolideK This compound EupalinolideK->p38 Activation

Caption: Putative Activation of the p38 MAPK Signaling Pathway by this compound.

References

Application Notes and Protocols for the Quantification of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone found in plants of the Eupatorium genus, which has been investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in publicly available literature, its chemical structure allows for the estimation of properties relevant to analytical method development. As a sesquiterpene lactone, it possesses chromophores that allow for UV detection, and its chemical structure is amenable to ionization for mass spectrometry.

I. Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection is a robust and widely available technique for the quantification of phytochemicals. This method is suitable for the analysis of this compound in plant extracts and other matrices where moderate sensitivity is sufficient.

Experimental Protocol

1. Sample Preparation (from plant material)

  • Extraction:

    • Grind dried plant material to a fine powder (approximately 200 mesh).

    • Accurately weigh 5 g of the powdered sample.

    • Extract the sample by ultrasonication with 30 mL of methanol for 60 minutes at 45°C.[1]

    • Filter the extract through a 0.45 µm nylon membrane filter.[1]

    • Evaporate the filtrate to dryness under reduced pressure.

    • Reconstitute the dried extract in 25 mL of methanol.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

2. HPLC-DAD Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of sesquiterpene lactones.

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.2% (v/v) acetic acid (B).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm is a suitable wavelength for the detection of sesquiterpene lactones.[1][2]

  • Injection Volume: 10 µL.

3. Calibration Curve

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.5 to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve. The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) greater than 0.999.[2]

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

ParameterRecommended Value
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
SpecificityPeak purity analysis

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Ultrasonic Extraction with Methanol grind->extract filter1 Filtration (0.45 µm) extract->filter1 evap Evaporation filter1->evap reconstitute Reconstitution in Methanol evap->reconstitute filter2 Syringe Filtration (0.45 µm) reconstitute->filter2 hplc HPLC Separation (C18 Column) filter2->hplc dad DAD Detection (210 nm) hplc->dad chromatogram Chromatogram Acquisition dad->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Plant Extract or Biological Fluid) extraction Extraction/Purification start->extraction filter Filtration (0.22 µm) extraction->filter uplc UPLC Separation (C18 Column) filter->uplc esi ESI Source (Positive Mode) uplc->esi msms Tandem MS (MRM) esi->msms chromatogram MRM Chromatogram msms->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve (with IS) integrate->calibrate quantify Quantification calibrate->quantify

References

Eupalinolide K: In Vitro Cytotoxicity Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties. As a constituent of plants from the Eupatorium genus, this compound has been identified as a potential STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in a wide range of human cancers. This makes STAT3 an attractive target for cancer therapy.

While direct in vitro cytotoxicity data for this compound is limited in publicly available literature, research on closely related eupalinolides, such as Eupalinolide J and O, and a complex containing this compound (F1012-2), provides strong evidence for its potential as a cytotoxic agent against cancer cells. These related compounds have been shown to inhibit cancer cell growth through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including STAT3, Akt, and p38 MAPK.

These application notes provide a summary of the available cytotoxicity data for related eupalinolides and a detailed protocol for assessing the in vitro cytotoxicity of this compound, enabling researchers to systematically evaluate its anticancer potential.

Data Presentation: In Vitro Cytotoxicity of Related Eupalinolides

The following table summarizes the 50% inhibitory concentration (IC50) values for Eupalinolide J and Eupalinolide O against various human cancer cell lines. This data provides a valuable reference for designing cytotoxicity assays for this compound.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
Eupalinolide J MDA-MB-231Triple-Negative Breast CancerNot Specified3.74 ± 0.58
MDA-MB-468Triple-Negative Breast CancerNot Specified4.30 ± 0.39
PC-3Prostate Cancer722.89 ± 0.28
DU-145Prostate Cancer722.39 ± 0.17
Eupalinolide O MDA-MB-468Triple-Negative Breast CancerNot SpecifiedNot Specified

Experimental Protocols

A widely used and reliable method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity of this compound

1. Materials and Reagents:

  • This compound (of known purity)

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Visualization of Workflow and Signaling Pathways

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add DMSO to Solubilize Formazan formazan_incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of this compound.

Potential Signaling Pathways Modulated by Eupalinolides

Based on studies of related eupalinolides, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival.

Eupalinolide_Pathways cluster_stat3 STAT3 Pathway cluster_akt_p38 Akt/p38 Pathway Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibition Akt Akt Eupalinolide_K->Akt Inhibition p38 p38 MAPK Eupalinolide_K->p38 Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_translocation Nuclear Translocation STAT3_dimer->STAT3_translocation Gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_translocation->Gene_expression Cell_Survival Cell Survival Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Survival Apoptosis_p38 Apoptosis p38->Apoptosis_p38 Apoptosis Apoptosis Cell_Survival->Apoptosis Apoptosis_p38->Apoptosis

Caption: Potential signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Application Notes and Protocols for Studying the Mechanism of Action of Eupalinolide K in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anticancer mechanism of Eupalinolide K. While direct research on this compound is emerging, this document leverages available data on this compound and structurally related sesquiterpene lactones, such as Eupalinolide A, B, J, and O, to outline its potential mechanisms of action and provide detailed protocols for their study.

Introduction to this compound

This compound is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum. It is identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis[1]. Additionally, a complex known as F1012-2, which contains this compound along with Eupalinolide I and J, has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells (MDA-MB-231) by inducing apoptosis and G2/M cell cycle arrest. This activity was associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway[2].

Based on these findings and extensive research on its analogs, the primary mechanisms of action for this compound in cancer cells are projected to involve:

  • STAT3 Signaling Pathway Inhibition

  • Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

  • Cell Cycle Arrest

  • Generation of Reactive Oxygen Species (ROS)

  • Induction of Ferroptosis and Autophagy

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various Eupalinolide compounds across different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.

Table 1: IC50 Values of Eupalinolide Analogs in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Eupalinolide J PC-3Prostate CancerNot specified24, 48[3]
DU-145Prostate CancerNot specified24, 48[3]
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58Not specified
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39Not specified
Eupalinolide O MDA-MB-231Triple-Negative Breast CancerVaries24, 48, 72[4]
MDA-MB-453Triple-Negative Breast CancerVaries24, 48, 72[4]
Eupalinolide B SMMC-7721Hepatocellular CarcinomaVaries24, 48, 72[5]
HCCLM3Hepatocellular CarcinomaVaries24, 48, 72[5]
Eupalinolide A MHCC97-LHepatocellular CarcinomaVaries24, 48, 72[6]
HCCLM3Hepatocellular CarcinomaVaries24, 48, 72[6]

Note: "Not specified" or "Varies" indicates that the source describes a dose-dependent effect without providing a precise IC50 value under a single condition.

Key Signaling Pathways and Mechanisms of Action

This compound is a known STAT3 inhibitor[1]. The STAT3 pathway is a critical regulator of cancer cell proliferation and survival. Eupalinolide J, a close analog, has been shown to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9[2][7].

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Phosphorylation Eupalinolide_K This compound Eupalinolide_K->STAT3 Promotes Degradation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Proteasome Proteasome STAT3->Proteasome Degradation Target_Genes Target Genes (MMP-2, MMP-9, Cyclins) pSTAT3->Target_Genes Transcription Ub Ubiquitin Ub->STAT3

Caption: this compound inhibits the STAT3 pathway by promoting STAT3 degradation.

Eupalinolide compounds consistently induce apoptosis across various cancer types. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[3][4].

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Eupalinolide_K This compound Bax Bax Eupalinolide_K->Bax Activates Bcl2 Bcl-2 Eupalinolide_K->Bcl2 Inhibits MMP MMP Disruption CytoC Cytochrome c (release) MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bax->MMP Bcl2->MMP Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound induces apoptosis via the mitochondrial pathway.

Eupalinolide analogs induce cell cycle arrest at different phases. Eupalinolide J causes G0/G1 arrest in prostate cancer cells, while the F1012-2 complex (containing this compound) induces G2/M arrest in breast cancer cells[2][3]. This is typically accompanied by the downregulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest Eupalinolide_K This compound G1 G1 Phase Cyclin D CDK4/6 Eupalinolide_K->G1 Arrest G2 G2 Phase Cyclin A CDK1/2 Eupalinolide_K->G2 Arrest S S Phase Cyclin E CDK2 G1->S S->G2 M M Phase Cyclin B CDK1 G2->M M->G1

Caption: this compound is predicted to cause cell cycle arrest.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest cells (including floating and adherent cells) and wash with ice-cold PBS.

  • Resuspend 1x10⁵ cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., STAT3, p-STAT3, Caspase-3, Cleaved Caspase-3, PARP, Cyclin B1, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells treated with this compound in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Experimental_Workflow A Initial Screening: Cell Viability (MTT) Assay Determine IC50 in multiple cell lines B Apoptosis Confirmation: Annexin V/PI Staining (Flow Cytometry) DAPI Staining for nuclear morphology A->B D Cell Cycle Analysis: PI Staining (Flow Cytometry) Western Blot for Cyclins, CDKs A->D C Mechanism of Apoptosis: Western Blot for Caspases, PARP, Bcl-2 family Mitochondrial Membrane Potential Assay B->C E Signaling Pathway Analysis: Western Blot for STAT3, p-STAT3, Akt, p-Akt, p38, p-p38 C->E D->E F ROS & Other Mechanisms: ROS Detection Assay (e.g., DCFH-DA) Autophagy/Ferroptosis Markers E->F G Data Interpretation & Conclusion F->G

Caption: A suggested workflow for elucidating this compound's anticancer mechanism.

References

Application Notes and Protocols for Cell Cycle Analysis of Eupalinolide K Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer properties. Various members of the Eupalinolide family, such as Eupalinolide A, J, and O, have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. While specific data on Eupalinolide K is limited, a complex containing Eupalinolide I, J, and K has been reported to induce G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells. This suggests that this compound may also contribute to the anti-proliferative effects observed with this class of compounds.

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the known effects of other Eupalinolides on the cell cycle to provide a comparative context.

Data Presentation: Effects of Eupalinolides on the Cell Cycle

The following table summarizes the observed effects of various Eupalinolide compounds on cell cycle progression in different cancer cell lines.

Eupalinolide DerivativeCancer Cell LineEffect on Cell Cycle
Eupalinolide A Hepatocellular Carcinoma (MHCC97-L, HCCLM3)G1 Arrest[1]
Non-Small Cell Lung Cancer (A549, H1299)G2/M Arrest[2][3]
Eupalinolide J Prostate Cancer (PC-3, DU-145)G0/G1 Arrest[4][5]
Triple-Negative Breast Cancer (MDA-MB-231)G2/M Arrest (as part of a complex with Eupalinolide I and K)[6]
Eupalinolide O Breast Cancer (MDA-MB-468)G2/M Arrest[7]
This compound Breast Cancer (MDA-MB-231)G2/M Arrest (inferred from a complex with Eupalinolide I and J)[6]

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol details the steps for treating cancer cells with this compound and subsequently analyzing their cell cycle distribution using flow cytometry.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[8]

  • RNase A solution (100 µg/mL in PBS)[8]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment with this compound:

    • Prepare different concentrations of this compound in complete cell culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • After the treatment period, collect the cell culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[9]

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.[8][10]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[8]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.[8]

    • Carefully aspirate the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[10]

    • Add 500 µL of RNase A solution to the cell suspension to ensure only DNA is stained.[10]

    • Incubate the cells in the dark at room temperature for 30 minutes.[10][11]

  • Flow Cytometry Analysis:

    • Filter the stained cell suspension through a 40 µM mesh filter to remove any cell aggregates.[10]

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 single-cell events.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and clumps.[8]

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G2M_Arrest_Signaling_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response Eupalinolide_K This compound Akt Akt (Inhibition) Eupalinolide_K->Akt Inhibits p38_MAPK p38 MAPK (Activation) Eupalinolide_K->p38_MAPK Activates G2M_Checkpoint G2/M Checkpoint Proteins Akt->G2M_Checkpoint Regulates p38_MAPK->G2M_Checkpoint Regulates Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Leads to Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with This compound Cell_Seeding->Treatment Harvesting 3. Harvest Cells Treatment->Harvesting Fixation 4. Fix with 70% Ethanol Harvesting->Fixation Staining 5. Stain with PI & RNase A Fixation->Staining Flow_Cytometry 6. Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis 7. Quantify Cell Cycle Phases Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Apoptosis Induction Assays for Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the apoptosis-inducing potential of Eupalinolide K, a sesquiterpene lactone. Drawing upon methodologies established for analogous compounds like Eupalinolide O and J, this document outlines detailed protocols for key assays to characterize the apoptotic mechanism of this compound in cancer cells.

Introduction to this compound and Apoptosis

This compound belongs to a class of natural compounds known as sesquiterpene lactones, which have garnered significant attention for their potential anti-cancer properties.[1][2] Related compounds, such as Eupalinolide O and J, have been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.[2][3][4][5] Apoptosis is a critical cellular process that plays a vital role in eliminating damaged or cancerous cells.[6][7] The induction of apoptosis is a key mechanism for many anti-cancer therapies.[3][7] It is hypothesized that this compound may exert its anti-cancer effects through similar apoptotic pathways.

The primary pathways of apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][7] Both pathways converge on the activation of a cascade of proteases called caspases, which are central to the execution of apoptosis.[7][8] Key hallmarks of apoptosis that can be experimentally measured include changes in cell morphology, DNA fragmentation, mitochondrial membrane potential disruption, and the activation of caspases.[9]

Key Apoptosis Induction Assays for this compound

To elucidate the pro-apoptotic effects of this compound, a series of in vitro assays are recommended. These assays will help determine the compound's efficacy, and mechanism of action, and provide quantitative data on its apoptotic-inducing capabilities.

Cell Viability and Proliferation Assay (MTT Assay)

This initial assay is crucial for determining the cytotoxic concentration of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Data Presentation:

This compound (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
195 ± 4.188 ± 3.975 ± 4.3
582 ± 3.565 ± 4.248 ± 3.7
1068 ± 2.945 ± 3.125 ± 2.9
2545 ± 2.522 ± 2.410 ± 1.8
5020 ± 1.88 ± 1.54 ± 1.1
1005 ± 1.12 ± 0.81 ± 0.5
Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the Annexin V assay.

  • Staining: After treatment, incubate the cells with a mitochondrial-specific fluorescent dye such as JC-1 (10 µg/mL) for 15-30 minutes at 37°C.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates and fluoresces red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

Data Presentation:

TreatmentHigh MMP (Red Fluorescence, %)Low MMP (Green Fluorescence, %)
Control92.4 ± 3.17.6 ± 1.5
This compound (IC50)38.7 ± 4.261.3 ± 4.2
Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.

Protocol:

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Measurement: Measure the fluorescence or absorbance over time using a plate reader. The increase in signal corresponds to caspase activity.

Data Presentation:

TreatmentCaspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control1.0 ± 0.11.0 ± 0.2
This compound (IC50)4.5 ± 0.53.8 ± 0.4
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Extract total protein from this compound-treated and control cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

ProteinControl (Relative Expression)This compound (IC50) (Relative Expression)
Bcl-2 (Anti-apoptotic)1.000.35
Bax (Pro-apoptotic)1.002.75
Cleaved Caspase-31.005.20
Cleaved PARP1.004.80
β-actin (Loading Control)1.001.00

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Apoptosis Confirmation cluster_phase3 Phase 3: Mechanistic Insight cell_culture Cancer Cell Culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay annexin_v Annexin V/PI Staining (Flow Cytometry) mtt_assay->annexin_v Use IC50 concentration mmp_assay MMP Assay (JC-1) (Flow Cytometry) mtt_assay->mmp_assay Use IC50 concentration dapi_staining DAPI Staining (Nuclear Morphology) mtt_assay->dapi_staining Use IC50 concentration caspase_assay Caspase Activity Assay (Caspase-3/9) mtt_assay->caspase_assay Use IC50 concentration western_blot Western Blot Analysis (Apoptotic Proteins) mtt_assay->western_blot Use IC50 concentration

Caption: Experimental workflow for evaluating this compound-induced apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Eupalinolide_K This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Eupalinolide_K->Bcl2 Bax Bax (Pro-apoptotic) Activated Eupalinolide_K->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

References

Application Notes and Protocols for Eupalinolide K Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. While the specific signaling pathways of Eupalinolide K are not extensively documented in publicly available literature, the activities of its close structural analogs, Eupalinolide J and Eupalinolide B, provide a strong rationale for investigating its effects on key cellular signaling cascades, particularly the NF-κB and STAT3 pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and are often dysregulated in various diseases, including cancer and inflammatory disorders.

These application notes provide a framework for the analysis of this compound's effects on the NF-κB and STAT3 signaling pathways, based on the known activities of related Eupalinolide compounds. The provided protocols offer detailed methodologies for key experiments to elucidate the potential mechanisms of action of this compound.

Data Presentation: Effects of Related Eupalinolides on NF-κB and STAT3 Signaling

The following tables summarize the quantitative and qualitative data available for Eupalinolide J and Eupalinolide B, which can serve as a basis for designing experiments with this compound.

Table 1: Inhibitory Activity of Eupalinolide J on STAT3 Signaling in Triple-Negative Breast Cancer (TNBC) Cells

CompoundCell LineIC50 (μM)Effect on STAT3Reference
Eupalinolide JMDA-MB-2313.74 ± 0.58Suppressed STAT3 and p-STAT3 levels; promoted STAT3 degradation.[1][1]
Eupalinolide JMDA-MB-4684.30 ± 0.39Suppressed STAT3 and p-STAT3 levels.[1][1]

Note: One of the initial search results concerning Eupalinolide J's effect on STAT3 was a retracted article and has not been used as a source for this document.[2]

Table 2: Inhibitory Activity of Eupalinolide B on NF-κB Signaling in RAW264.7 Macrophages

CompoundTreatmentEffect on NF-κB PathwayReference
Eupalinolide BStimulated with Porphyromonas gingivalis-lipopolysaccharide (Pg-LPS)Inhibited phosphorylation of IκBα and NF-κB p65.[3][3]

Signaling Pathway and Experimental Workflow Visualizations

Eupalinolide_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_dimer p-STAT3 Dimer p-STAT3->STAT3_dimer Dimerizes DNA Target Gene Promoter STAT3_dimer->DNA Translocates & Binds Eupalinolide_K This compound Eupalinolide_K->STAT3 Promotes Degradation Eupalinolide_K->p-STAT3 Inhibits Phosphorylation Transcription Transcription DNA->Transcription Initiates

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., TNBC cells, Macrophages) Treatment 2. Treatment - this compound (various concentrations) - Stimulus (e.g., IL-6 for STAT3, LPS for NF-κB) - Controls (Vehicle, Stimulus alone) Cell_Culture->Treatment Harvest 3. Cell Harvesting and Lysate Preparation Treatment->Harvest Western_Blot Western Blot (p-STAT3, STAT3, p-p65, p65, p-IκBα, IκBα) Harvest->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Harvest->Immunofluorescence qPCR RT-qPCR (Target Gene Expression, e.g., IL-6, TNF-α) Harvest->qPCR Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis qPCR->Data_Analysis

Experimental Protocols

Protocol 1: Analysis of STAT3 Phosphorylation by Western Blot

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 in a relevant cell line (e.g., MDA-MB-231).

Materials:

  • Cell culture medium and supplements

  • This compound

  • Recombinant human IL-6 (or other appropriate STAT3 activator)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Treatment:

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against total STAT3 to confirm equal protein loading.

Protocol 2: Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol is designed to visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in a relevant cell line (e.g., RAW264.7 macrophages).

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • This compound

  • Lipopolysaccharide (LPS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Pre-treat cells with this compound or vehicle control for 1-2 hours.

    • Stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody against NF-κB p65 (e.g., 1:400 in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

    • Analyze the images to determine the subcellular localization of p65. An increase in the green signal within the blue-stained nucleus indicates nuclear translocation.

Protocol 3: Analysis of NF-κB Pathway Protein Phosphorylation by Western Blot

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and p65.

Materials:

  • Same as Protocol 1, with the following primary antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-phospho-NF-κB p65, Rabbit anti-NF-κB p65.

Procedure:

  • Follow steps 1-8 of Protocol 1, using the primary antibodies for the NF-κB pathway proteins.

  • It is recommended to run parallel gels or strip and re-probe membranes to assess the phosphorylation status and total protein levels for each target.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers to investigate the effects of this compound on the NF-κB and STAT3 signaling pathways. Based on the activity of its close analogs, it is plausible that this compound may possess inhibitory effects on these pathways, making it a compound of interest for further investigation in the context of inflammatory diseases and cancer. The successful application of these methodologies will contribute to a better understanding of the molecular mechanisms of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Testing of Eupalinolide K and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo studies on Eupalinolide K are not available in the published scientific literature. The following application notes and protocols are based on published research for structurally related Eupalinolide compounds, primarily Eupalinolide A, B, J, and O. These protocols can serve as a foundational guide for designing and conducting in vivo experiments for this compound, with the understanding that optimization will be necessary.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer and anti-inflammatory properties in preclinical studies. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. This document provides detailed protocols for in vivo testing of these compounds in animal models, primarily focusing on cancer xenograft and metastasis models.

Animal Models for Anti-Cancer Efficacy

Xenograft models using human cancer cell lines implanted in immunodeficient mice are the most common approach to evaluate the in vivo anti-tumor efficacy of Eupalinolide compounds.

Subcutaneous Xenograft Models

Subcutaneous xenograft models are widely used to assess the effect of a compound on tumor growth.

2.1.1. Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model:

    • Species/Strain: Female BALB/c nude mice.

    • Age: 4-6 weeks.

    • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water[1].

  • Cell Culture and Implantation:

    • Select a human cancer cell line of interest (e.g., MHCC97-L hepatocellular carcinoma, A549 non-small cell lung cancer, MDA-MB-231 triple-negative breast cancer, PANC-1 pancreatic cancer)[1][2][3][4].

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10⁶ cells in 200 µL[1].

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Treatment Regimen:

    • Once tumors are palpable or reach a specific volume (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=6 per group).

    • Control Group: Administer vehicle (e.g., saline solution) via intraperitoneal (i.p.) injection daily[1].

    • Treatment Groups: Administer Eupalinolide compound (e.g., Eupalinolide A at 25, 30, 50, or 60 mg/kg) via i.p. injection daily for a predefined period (e.g., 3 weeks)[1][2].

    • Monitor the body weight of the mice regularly to assess toxicity[1][2].

  • Efficacy Evaluation:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Pharmacodynamic and Histological Analysis:

    • Fix a portion of the tumor tissue in formalin for hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and TUNEL (apoptosis)[2].

    • Snap-freeze another portion of the tumor tissue for Western blot analysis of target signaling pathways (e.g., AMPK/mTOR, Akt/p38 MAPK)[2][5].

Metastasis Model

An experimental metastasis model can be used to evaluate the effect of Eupalinolide compounds on the metastatic spread of cancer cells.

2.2.1. Experimental Protocol: Tail Vein Injection Metastasis Model

  • Animal Model: 4-week-old female BALB/c nude mice[6].

  • Cell Injection:

    • Use a cancer cell line engineered to express a reporter gene, such as luciferase (e.g., MDA-MB-231-Luc)[6].

    • Inject 5 x 10⁵ cells in 100 µL of serum-free medium into the tail vein of each mouse[6].

  • Treatment and Monitoring:

    • Administer the Eupalinolide compound or vehicle as described in the subcutaneous model.

    • Monitor metastasis formation using an in vivo imaging system at regular intervals[6].

    • Monitor body weight throughout the experiment[6].

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice and harvest organs of interest (e.g., lungs).

    • Quantify metastatic burden by ex vivo imaging of the harvested organs[6].

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various Eupalinolide compounds from published studies.

Table 1: In Vivo Anti-Tumor Efficacy of Eupalinolide A (EA)

Cancer TypeCell LineDoseRouteDurationTumor Volume InhibitionTumor Weight InhibitionReference
Hepatocellular CarcinomaMHCC97-L30 mg/kgi.p.21 daysSignificantSignificant[1]
Hepatocellular CarcinomaHCCLM360 mg/kgi.p.21 daysSignificantSignificant[1]
Non-Small Cell Lung CancerA549/H1299 Xenograft25 mg/kgi.p.Not Specified>60%>60%[2][7]
Non-Small Cell Lung CancerA549/H1299 Xenograft50 mg/kgi.p.Not SpecifiedSignificantSignificant[2][7]

Table 2: In Vivo Efficacy of Other Eupalinolide Compounds

CompoundCancer TypeCell LineDoseOutcomeReference
Eupalinolide BPancreatic CancerPANC-1 XenograftNot SpecifiedReduced tumor growth and Ki-67 expression[3]
Eupalinolide JBreast Cancer MetastasisMDA-MB-231-LucNot SpecifiedSignificantly inhibited lung metastasis[4][6]
Eupalinolide OTriple-Negative Breast CancerTNBC XenograftNot SpecifiedSuppressed tumor growth and Ki-67 expression[5]

Signaling Pathways and Visualizations

Eupalinolide compounds have been shown to modulate several key signaling pathways in cancer cells.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture injection Subcutaneous or Tail Vein Injection cell_culture->injection animal_prep Animal Acclimatization (BALB/c nude mice) animal_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Daily Treatment (Eupalinolide or Vehicle) tumor_growth->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia End of Study measurements Tumor Weight & Volume Measurement euthanasia->measurements histology Histology (H&E, IHC) euthanasia->histology western_blot Western Blot euthanasia->western_blot

Caption: General workflow for in vivo xenograft studies.

Eupalinolide A has been shown to induce autophagy in hepatocellular carcinoma by activating the ROS/ERK signaling pathway[1].

ROS_ERK_pathway EA Eupalinolide A ROS ROS Generation EA->ROS ERK ERK Activation ROS->ERK Autophagy Autophagy ERK->Autophagy Proliferation Cell Proliferation & Migration Inhibition Autophagy->Proliferation

Caption: Eupalinolide A-induced ROS/ERK signaling pathway.

In non-small cell lung cancer, Eupalinolide A has been found to target the AMPK/mTOR/SCD1 signaling pathway[2][7].

AMPK_mTOR_pathway EA Eupalinolide A AMPK p-AMPK ↑ EA->AMPK mTOR p-mTOR ↓ AMPK->mTOR inhibits SCD1 SCD1 ↓ mTOR->SCD1 regulates Ferroptosis Ferroptosis & Apoptosis SCD1->Ferroptosis leads to

Caption: Eupalinolide A-modulated AMPK/mTOR/SCD1 pathway.

Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway[5].

Akt_p38_pathway EO Eupalinolide O ROS ROS Generation ↑ EO->ROS Akt p-Akt ↓ ROS->Akt p38 p-p38 ↑ ROS->p38 Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes

Caption: Eupalinolide O-regulated Akt/p38 MAPK pathway.

Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3[4][6].

STAT3_pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 promotes degradation of Ubiquitination Ubiquitin-Dependent Degradation ↑ MMP MMP-2 & MMP-9 ↓ STAT3->MMP regulates Metastasis Metastasis Inhibition MMP->Metastasis leads to

Caption: Eupalinolide J-induced STAT3 degradation pathway.

References

Application Notes and Protocols for the Preclinical Formulation of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has demonstrated potential as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3)[1][2][3]. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various human cancers. This makes this compound a promising candidate for further preclinical investigation. However, like many natural product-derived compounds, this compound exhibits poor aqueous solubility, which presents a significant challenge for its formulation and delivery in preclinical studies[4][5].

These application notes provide detailed protocols for the formulation of this compound for in vitro and in vivo preclinical evaluation. The described methods aim to enhance the solubility and bioavailability of this compound, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation.

PropertyValue/InformationSource
Molecular FormulaC₂₀H₂₆O₆[3]
Molecular Weight362.42 g/mol [3]
AppearanceSolid[2]
SolubilitySoluble in DMSO[3]
Aqueous SolubilityPoor[4][5]

Formulation Strategies for Preclinical Studies

Given the poor water solubility of this compound, several strategies can be employed to prepare suitable formulations for preclinical research. The choice of formulation will depend on the specific experimental requirements, including the desired dose, route of administration, and the animal model used[4][6].

Common approaches for enhancing the solubility of poorly soluble compounds include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (in which the compound is soluble, e.g., DMSO) and a water-miscible co-solvent (e.g., polyethylene glycol 300 - PEG300) can significantly improve solubility in an aqueous vehicle[5][7].

  • Surfactant-based Formulations: Surfactants like Tween-80 or Cremophor EL can be used to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions[7].

  • Lipid-based Drug Delivery Systems (LBDDS): These systems, which include oily solutions and self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs[7][8].

  • Particle Size Reduction: Techniques such as micronization or nanosuspension preparation increase the surface area of the drug, leading to an enhanced dissolution rate[4][7].

  • Inclusion Complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[7][8].

Experimental Protocols

Protocol 1: Co-solvent/Surfactant Formulation for In Vivo Studies

This protocol is based on a documented formulation for this compound and is suitable for parenteral or oral administration in preclinical animal models[1].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10.9 mg/mL)[1]. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulation Preparation: a. To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing[1]. b. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is obtained[1]. c. Finally, add 450 µL of saline to the mixture and vortex again to achieve the final formulation[1]. The resulting solution should be clear.

Data Presentation:

ComponentVolume (for 1 mL)Percentage of Final Volume
DMSO (from stock)100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%

This formulation yields a clear solution with a this compound concentration of at least 1.09 mg/mL[1].

Protocol 2: Formulation for In Vitro Cell-Based Assays

For in vitro studies, it is crucial to minimize the concentration of organic solvents to avoid cellular toxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[3][9].

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Formulation

The following diagram illustrates the workflow for preparing the co-solvent/surfactant-based formulation of this compound for in vivo studies.

G cluster_0 Stock Solution Preparation cluster_1 Vehicle Component Mixing cluster_2 Final Formulation Eupalinolide_K This compound Powder Stock_Solution 10.9 mg/mL Stock in DMSO Eupalinolide_K->Stock_Solution DMSO DMSO DMSO->Stock_Solution Mix1 Mix Stock with PEG300 Stock_Solution->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Add Tween-80 Tween80->Mix2 Saline Saline Final_Formulation Final this compound Formulation (≥ 1.09 mg/mL) Saline->Final_Formulation Mix1->Mix2 Mix2->Final_Formulation

Workflow for this compound In Vivo Formulation
Signaling Pathways Modulated by Eupalinolides

This compound and related compounds have been reported to exert their anticancer effects by modulating several key signaling pathways. The diagram below provides a simplified overview of these interactions. Eupalinolides have been shown to inhibit the STAT3 and Akt pathways, while activating p38 MAPK and promoting the generation of Reactive Oxygen Species (ROS)[1][10][11][12].

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibits Akt Akt Eupalinolide_K->Akt Inhibits p38 p38 MAPK Eupalinolide_K->p38 Activates ROS ROS Generation Eupalinolide_K->ROS Promotes Proliferation Decreased Proliferation STAT3->Proliferation Metastasis Inhibition of Metastasis STAT3->Metastasis Akt->Proliferation Apoptosis Increased Apoptosis p38->Apoptosis ROS->Apoptosis

Signaling Pathways Modulated by this compound

Conclusion

The successful preclinical evaluation of this compound is contingent upon the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and information provided herein offer a starting point for researchers to prepare consistent and effective formulations for both in vitro and in vivo studies. It is recommended that formulation stability and characterization be assessed for long-term or GLP-compliant studies. Further optimization of formulations may be necessary depending on the specific experimental context and desired therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this promising natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

Section 1: Stereocontrol in the Acyclic Precursor

Question 1: We are observing poor diastereoselectivity in the aldol reaction to set the C5 and C6 stereocenters. What are the potential causes and solutions?

Answer: Low diastereoselectivity in aldol additions for precursors of germacranolides is a common issue. The choice of reaction conditions is critical for achieving the desired stereoisomer.

  • Troubleshooting Steps:

    • Reagent Choice: The choice of base and Lewis acid can significantly influence the stereochemical outcome. If you are using a non-chelating base like LDA, consider switching to a chelating system. For example, using titanium(IV) isopropoxide with a chiral ligand can enforce a specific geometry in the transition state.

    • Temperature Control: Aldol reactions are often highly sensitive to temperature fluctuations. Ensure precise and consistent temperature control, as even minor variations can lead to a mixture of diastereomers. Running the reaction at lower temperatures (e.g., -78 °C) generally enhances selectivity.

    • Solvent Effects: The polarity of the solvent can affect the transition state geometry. A survey of different solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM), is recommended to optimize selectivity.

    • Substrate Control: If the substrate contains other stereocenters, they can influence the outcome of the aldol reaction (substrate-induced diastereoselectivity). It may be necessary to modify the protecting groups on the substrate to minimize or enhance this effect.

Data on Aldol Reaction Conditions vs. Diastereoselectivity (Hypothetical Data):

EntryBase/Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1LDATHF-782:1
2LHMDSToluene-783:1
3TiCl4, DIPEADCM-7810:1
4MgBr2·OEt2THF-605:1
Section 2: Macrocyclization to Form the 10-Membered Ring

Question 2: The yield of our macrocyclization step via Ring-Closing Metathesis (RCM) is low, and we are isolating significant amounts of dimeric and oligomeric byproducts. How can we improve the efficiency of the intramolecular reaction?

Answer: The formation of a 10-membered ring is an entropically disfavored process, and intermolecular reactions are common competitors, especially at higher concentrations required for large-scale synthesis.

  • Troubleshooting Steps:

    • High Dilution Conditions: While challenging for large-scale synthesis, maintaining a very low concentration of the substrate is the most effective way to favor intramolecular cyclization. This can be achieved using a syringe pump for slow addition of the substrate to the reaction vessel containing the catalyst.

    • Catalyst Selection: The choice of RCM catalyst is critical. For a sterically hindered or electronically deactivated diene, a more active catalyst may be required. Consider screening different generations of Grubbs or Hoveyda-Grubbs catalysts.

    • Temperature and Reaction Time: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Solvent Choice: The solvent can influence the conformation of the acyclic precursor, which in turn affects the efficiency of the cyclization. Toluene and dichloromethane are common choices, but other solvents like 1,2-dichloroethane or chlorobenzene may offer advantages.

Comparative Data for Macrocyclization Conditions (Hypothetical Data):

EntryCatalyst (mol%)Concentration (M)Method of AdditionYield of Monomer (%)Yield of Dimer (%)
1Grubbs II (5)0.01Batch4530
2Grubbs II (5)0.001Slow Addition (8h)7510
3Hoveyda-Grubbs II (5)0.001Slow Addition (8h)85<5
4Grubbs II (2)0.005Slow Addition (4h)6025
Section 3: Formation of the α,β-Unsaturated γ-Lactone

Question 3: We are attempting to form the α,β-unsaturated γ-lactone via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction, but the reaction is sluggish and gives a low yield. What could be the issue?

Answer: The intramolecular HWE reaction for lactone formation can be challenging due to ring strain in the transition state and potential steric hindrance.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the phosphonate. Common choices include NaH, KHMDS, or DBU. The pKa of the phosphonate and the steric environment should guide the selection.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as water can quench the phosphonate anion. The reaction may require elevated temperatures to overcome the activation barrier, but this can also lead to decomposition. A careful optimization of temperature and reaction time is necessary.

    • Solvent: A polar aprotic solvent like THF or DME is typically used to solvate the phosphonate anion. The addition of additives like LiCl or 18-crown-6 can sometimes improve yields by dissociating ion pairs.

    • Substrate Modification: If the reaction remains problematic, consider alternative strategies for lactone formation, such as a selenoxide elimination or a palladium-catalyzed carbonylation approach.

Experimental Protocols

Protocol 1: Macrocyclization via Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for the formation of the 10-membered germacranolide ring from a diene precursor.

  • Preparation:

    • A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

    • Degassed toluene (10 L) is charged into the reactor.

    • Hoveyda-Grubbs II catalyst (e.g., 0.1 mol equivalent) is added to the reactor and the mixture is heated to 80 °C.

  • Reaction:

    • The diene precursor (1.0 mol) is dissolved in degassed toluene (2 L).

    • This solution is added to the reactor via a syringe pump over a period of 8 hours to maintain high dilution.

    • The reaction mixture is stirred at 80 °C for an additional 12 hours after the addition is complete.

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • The reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by large-scale column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the cyclized product.

Protocol 2: Late-Stage Angelate Esterification

This protocol outlines the esterification of the C8 hydroxyl group with angelic acid.

  • Preparation:

    • To a solution of the macrocyclic alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under nitrogen is added angelic acid (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • The mixture is cooled to 0 °C in an ice bath.

  • Reaction:

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) is added portion-wise to the stirred solution.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

    • The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

    • The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthetic_Pathway Acyclic_Precursor Acyclic Precursor (Stereocontrolled Synthesis) Macrocycle 10-Membered Ring (Macrocyclization) Acyclic_Precursor->Macrocycle RCM Lactone_Precursor Lactone Precursor (Functional Group Interconversion) Macrocycle->Lactone_Precursor Oxidation Final_Product This compound (Esterification & Lactonization) Lactone_Precursor->Final_Product HWE & Esterification

Caption: Hypothetical retrosynthetic analysis of this compound.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Solvent Degas Solvent Prep_Catalyst Add Catalyst to Reactor Prep_Solvent->Prep_Catalyst Slow_Addition Slow Addition of Substrate Prep_Catalyst->Slow_Addition Prep_Substrate Prepare Substrate Solution Prep_Substrate->Slow_Addition Stirring Stir at Elevated Temperature Slow_Addition->Stirring Monitoring Monitor by LC-MS Stirring->Monitoring Concentration Solvent Removal Monitoring->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isolated Macrocycle Chromatography->Product

Caption: Experimental workflow for the RCM macrocyclization step.

Troubleshooting_Tree Start Low Yield in Macrocyclization Check_Concentration Is concentration <= 0.001 M? Start->Check_Concentration Check_Catalyst Have alternative catalysts been screened? Check_Concentration->Check_Catalyst Yes Increase_Dilution Implement slow addition to achieve high dilution. Check_Concentration->Increase_Dilution No Check_Temp Is temperature optimized? Check_Catalyst->Check_Temp Yes Screen_Catalysts Screen Grubbs & Hoveyda-Grubbs catalysts (Gen I, II, III). Check_Catalyst->Screen_Catalysts No Optimize_Temp Run temperature screen (e.g., 40-100 °C). Check_Temp->Optimize_Temp No Consult_Expert Consult process chemist for alternative cyclization strategies. Check_Temp->Consult_Expert Yes

Caption: Decision tree for troubleshooting low macrocyclization yields.

Technical Support Center: Optimizing Eupalinolide K Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Eupalinolide K for in vivo experiments. As there is limited direct in vivo data available for this compound, this guide leverages data from closely related Eupalinolide compounds (A, B, J, and O) isolated from Eupatorium lindleyanum. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo cancer model?

A1: Based on studies with related compounds, a starting dose in the range of 25-50 mg/kg body weight is recommended for anti-cancer studies in mouse models. For instance, Eupalinolide A has been shown to inhibit tumor growth in a non-small cell lung cancer xenograft model at doses of 25 mg/kg and 50 mg/kg.[1][2] Eupalinolide J has been used at 30 mg/kg to inhibit cancer metastasis.[3][4]

Q2: What is the most common route of administration for Eupalinolides in animal studies?

A2: The most common routes of administration for Eupalinolides in mice appear to be intraperitoneal (IP) and intravenous (IV) injection. For example, Eupalinolide O was administered via IP injection in a triple-negative breast cancer model, while Eupalinolide J was given intravenously to study its effects on metastasis.[3][5] Oral administration via intragastric gavage has also been used in pharmacokinetic studies of Eupatorium lindleyanum extract containing Eupalinolide A and B in rats.[6]

Q3: What are the known signaling pathways affected by Eupalinolides?

A3: Eupalinolides have been shown to modulate several key signaling pathways involved in cancer progression and inflammation. These include:

  • Eupalinolide A: ROS/ERK signaling pathway and AMPK/mTOR/SCD1 pathway.[1][2][7]

  • Eupalinolide B: Induces ferroptosis and modulates the ROS-ER-JNK pathway.[8][9]

  • Eupalinolide J: Promotes STAT3 ubiquitin-dependent degradation.[4][10]

  • Eupalinolide O: Modulates ROS generation and the Akt/p38 MAPK signaling pathway.[5]

Q4: Is there any information on the pharmacokinetics of Eupalinolides?

A4: A study on the intragastric administration of Eupatorium lindleyanum extract in rats provided pharmacokinetic data for Eupalinolide A and B. The study established a method for their simultaneous determination in rat plasma.[6] This suggests that oral bioavailability is possible, but may vary between different Eupalinolide compounds.

Q5: Are there any known toxicities associated with Eupalinolides?

A5: In the available studies for Eupalinolide A and J, the administered doses were reported to be well-tolerated, with no significant effects on the body weight of the mice.[1][2][3][4] However, it is crucial to conduct preliminary toxicity studies for this compound in your specific animal model.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable therapeutic effect - Insufficient dosage- Poor bioavailability for the chosen administration route- Rapid metabolism and clearance of the compound- Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- If using oral administration, consider switching to intraperitoneal or intravenous injection to bypass first-pass metabolism.- Analyze plasma samples to determine the pharmacokinetic profile of this compound in your model.
Signs of toxicity (e.g., weight loss, lethargy) - Dosage is too high- Vehicle used for dissolution is toxic- Reduce the dosage and frequency of administration.- Conduct a vehicle toxicity study to ensure the solvent is well-tolerated.- Monitor animals closely for any adverse effects.
Compound precipitation upon injection - Poor solubility of this compound in the chosen vehicle- Test different biocompatible solvents (e.g., DMSO, PEG300, Tween 80, saline combinations) to improve solubility.- Prepare the formulation fresh before each administration.- Gently warm the solution and vortex to ensure complete dissolution.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration details from studies on Eupalinolide A and J, which can be used as a reference for designing experiments with this compound.

Table 1: In Vivo Dosages of Eupalinolide A

Compound Animal Model Dosage Administration Route Frequency Observed Effect Reference
Eupalinolide ANude mice (non-small cell lung cancer xenograft)25 mg/kgNot specifiedNot specifiedMarked inhibition of tumor growth[1][2]
Eupalinolide ANude mice (non-small cell lung cancer xenograft)50 mg/kgNot specifiedNot specifiedMarked inhibition of tumor growth[2]

Table 2: In Vivo Dosage of Eupalinolide J

Compound Animal Model Dosage Administration Route Frequency Observed Effect Reference
Eupalinolide JBALB/c nude mice (cancer metastasis model)30 mg/kgIntravenousOnce every 2 days for 18 daysEffective inhibition of cancer cell metastasis[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for related Eupalinolide compounds. These can be adapted for this compound.

Xenograft Tumor Model Protocol (Adapted from Eupalinolide A and O studies)
  • Cell Culture: Culture the desired human cancer cell line (e.g., non-small cell lung cancer, triple-negative breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Use 4-6 week old female BALB/c nude mice. Acclimatize the animals for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells suspended in 100-200 µL of serum-free medium or a mixture of medium and Matrigel into the flank or mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).

    • Administration: Administer this compound at the desired dose (e.g., starting at 25 mg/kg) via intraperitoneal or intravenous injection according to the planned schedule (e.g., daily or every other day). The control group should receive the vehicle only.

  • Monitoring: Monitor the body weight of the mice and tumor size throughout the experiment.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways Modulated by Eupalinolides

Eupalinolide_Signaling_Pathways cluster_A Eupalinolide A cluster_B Eupalinolide B cluster_J Eupalinolide J cluster_O Eupalinolide O EA Eupalinolide A ROS_A ROS EA->ROS_A AMPK AMPK EA->AMPK CellCycleArrest Cell Cycle Arrest EA->CellCycleArrest ERK ERK ROS_A->ERK Autophagy Autophagy ERK->Autophagy mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Ferroptosis_A Ferroptosis SCD1->Ferroptosis_A EB Eupalinolide B ROS_B ROS EB->ROS_B ER_Stress ER Stress ROS_B->ER_Stress JNK JNK ER_Stress->JNK Ferroptosis_B Ferroptosis JNK->Ferroptosis_B EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination Ubiquitination STAT3->Ubiquitination Metastasis Metastasis STAT3->Metastasis Degradation Degradation Ubiquitination->Degradation Degradation->Metastasis EO Eupalinolide O ROS_O ROS EO->ROS_O Akt Akt EO->Akt p38_MAPK p38 MAPK EO->p38_MAPK Apoptosis_O Apoptosis ROS_O->Apoptosis_O Akt->Apoptosis_O p38_MAPK->Apoptosis_O

Caption: Signaling pathways modulated by various Eupalinolide compounds.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture animal_model 2. Animal Model Preparation (e.g., BALB/c nude mice) cell_culture->animal_model tumor_implantation 3. Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth 4. Monitor Tumor Growth tumor_implantation->tumor_growth randomization 5. Randomization into Groups (Treatment vs. Control) tumor_growth->randomization treatment 6. This compound Administration (e.g., IP, IV) randomization->treatment monitoring 7. Monitor Body Weight & Tumor Volume treatment->monitoring monitoring->treatment Repeated Dosing endpoint 8. Study Endpoint & Euthanasia monitoring->endpoint analysis 9. Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis data_interpretation 10. Data Interpretation analysis->data_interpretation

Caption: General experimental workflow for an in vivo xenograft study.

References

Technical Support Center: Overcoming Resistance to Eupalinolide K in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on resistance mechanisms specific to Eupalinolide K is limited. The following troubleshooting guides and FAQs are based on the known mechanisms of action of related Eupalinolide derivatives (A, B, J, and O) and general principles of cancer drug resistance. The proposed strategies are intended to serve as a starting point for researchers encountering unexpected results or potential resistance during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows reduced sensitivity to this compound compared to published data on similar compounds. What are the potential reasons?

Several factors could contribute to reduced sensitivity or intrinsic resistance to this compound:

  • Cell Line-Specific Differences: The genetic and proteomic makeup of your specific cancer cell line may inherently confer resistance.

  • Alterations in Target Pathways: Eupalinolide derivatives are known to act through pathways such as STAT3 and Akt signaling.[1] Mutations or altered expression of proteins in these pathways could reduce the drug's efficacy.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cells, preventing it from reaching its target.[2]

  • Enhanced Antioxidant Capacity: Since some Eupalinolides induce cell death through the generation of Reactive Oxygen Species (ROS), an elevated antioxidant capacity in your cell line could neutralize this effect.[3][4]

  • Experimental Conditions: Suboptimal drug concentration, incubation time, or issues with the compound's stability can lead to apparently reduced sensitivity.

Q2: I am observing that this compound is not inducing apoptosis in my cell line as expected. How can I troubleshoot this?

If this compound is not inducing apoptosis, consider the following:

  • Confirm Apoptosis Induction Pathway: Eupalinolide derivatives have been shown to induce apoptosis via both intrinsic (mitochondrial) and extrinsic pathways, often involving caspase activation.[3][5][6] Verify the activation of key apoptotic markers like cleaved caspase-3, -9, and PARP through western blotting.

  • Investigate Alternative Cell Death Mechanisms: Eupalinolides can also induce other forms of cell death, such as ferroptosis and cuproptosis.[7][8][9] You may need to assess markers for these pathways, such as lipid peroxidation for ferroptosis.

  • Assess Upstream Signaling: Check the activation status of pathways known to be modulated by Eupalinolides, such as the Akt/p38 MAPK and STAT3 pathways.[1][3] Dysregulation in these pathways might prevent the downstream induction of apoptosis.

  • Consider Cell Cycle Arrest: Some Eupalinolides cause cell cycle arrest at the G2/M phase.[6][10] Analyze the cell cycle distribution of your treated cells using flow cytometry to see if the cells are arrested instead of undergoing apoptosis.

Q3: Can I combine this compound with other drugs to enhance its efficacy or overcome resistance?

Yes, combination therapy is a promising strategy. While specific combination studies with this compound are not yet published, based on the mechanisms of related compounds, you could consider:

  • Inhibitors of Pro-Survival Pathways: Combining this compound with inhibitors of pathways like STAT3 or Akt could have synergistic effects.[1]

  • Standard Chemotherapeutic Agents: Combining with conventional drugs like cisplatin or doxorubicin could enhance cancer cell killing.[11] However, antagonistic effects are also possible, so empirical testing is crucial.

  • Inducers of Oxidative Stress: Since Eupalinolides can generate ROS, combining them with other agents that increase oxidative stress could be beneficial.

  • MDR Inhibitors: If drug efflux is suspected, co-treatment with an MDR inhibitor like verapamil or tariquidar could restore sensitivity.

Troubleshooting Guides

Problem 1: High IC50 value for this compound in a specific cancer cell line.
Possible Cause Troubleshooting Steps
Intrinsic resistance of the cell line.1. Pathway Analysis: Perform western blotting to assess the baseline expression and phosphorylation status of key proteins in the STAT3 and Akt/p38 MAPK pathways. Compare these with sensitive cell lines if available. 2. Gene Expression Profiling: Use RNA sequencing to identify potential upregulation of anti-apoptotic genes (e.g., Bcl-2) or drug resistance-related genes.
Increased drug efflux.1. MDR Protein Expression: Check the expression levels of P-gp (ABCB1) and other ABC transporters via western blot or qRT-PCR. 2. Efflux Pump Inhibition Assay: Treat the cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 value in the presence of the inhibitor would suggest the involvement of drug efflux.
Enhanced antioxidant defense.1. Measure Intracellular ROS: Use a fluorescent probe like DCFDA to measure ROS levels after this compound treatment. Compare the ROS induction in your cell line to that in a sensitive line. 2. Inhibit Antioxidant Pathways: Co-treat with an inhibitor of a key antioxidant enzyme, such as buthionine sulfoximine (BSO) to inhibit glutathione synthesis, and observe if sensitivity to this compound is restored.
Problem 2: this compound treatment does not lead to a significant increase in apoptotic markers.
Possible Cause Troubleshooting Steps
Activation of alternative cell death pathways.1. Assess Ferroptosis Markers: Measure lipid ROS and the expression of ferroptosis-related proteins like GPX4. 2. Assess Autophagy: Monitor the formation of autophagosomes using LC3-II as a marker by western blot or immunofluorescence.
Blockade in the apoptotic signaling cascade.1. Check Mitochondrial Membrane Potential (MMP): Use a fluorescent dye like JC-1 or TMRE to assess changes in MMP, an early event in intrinsic apoptosis.[5] 2. Examine Caspase Activity: In addition to western blotting for cleaved caspases, perform a direct caspase activity assay.
Induction of cell cycle arrest without apoptosis.1. Cell Cycle Analysis: Perform flow cytometry after propidium iodide staining to determine the percentage of cells in each phase of the cell cycle.[10] 2. Analyze Cell Cycle Regulatory Proteins: Use western blotting to check the expression of proteins involved in the G2/M checkpoint, such as cyclin B1 and cdc2.[6]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of various Eupalinolide derivatives on different cancer cell lines as reported in the literature. This data can serve as a reference for expected efficacy.

Table 1: In Vitro Cytotoxicity of Eupalinolide Derivatives

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
Eupalinolide BPANC-1Pancreatic CancerCCK8~10[7]
Eupalinolide BMiaPaCa-2Pancreatic CancerCCK8~5[7]
Eupalinolide OMDA-MB-468Triple-Negative Breast CancerMTTNot specified, dose-dependent inhibition[3]
Eupalinolide JPC-3Prostate CancerMTT~4[10]
Eupalinolide JDU-145Prostate CancerMTT~6[10]

Detailed Experimental Protocols

Protocol 1: Assessment of Drug Efflux by P-glycoprotein

Objective: To determine if P-glycoprotein-mediated drug efflux contributes to resistance to this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • P-gp inhibitor (e.g., Verapamil)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CCK8 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Prepare two sets of treatment conditions: one with this compound alone and another with this compound plus a fixed, non-toxic concentration of Verapamil (e.g., 5-10 µM).

  • Remove the old medium from the cells and add the prepared drug solutions. Include vehicle-only controls for both sets.

  • Incubate the cells for 48-72 hours.

  • Add MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability for each concentration and plot dose-response curves to determine the IC50 values for this compound with and without the P-gp inhibitor.

Interpretation: A significant fold-decrease in the IC50 value of this compound in the presence of Verapamil indicates that P-gp-mediated efflux is a likely mechanism of resistance.

Protocol 2: Analysis of Apoptosis Induction by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the percentage of Annexin V-positive cells in the this compound-treated group compared to the control indicates the induction of apoptosis.

Visualizations

Eupalinolide_Signaling_Pathway cluster_cell Cancer Cell Eupalinolide This compound (Hypothesized) ROS ↑ ROS Generation Eupalinolide->ROS STAT3 STAT3 (Inhibition) Eupalinolide->STAT3 Akt Akt (Inhibition) Eupalinolide->Akt p38 p38 MAPK (Activation) Eupalinolide->p38 CellCycleArrest G2/M Cell Cycle Arrest Eupalinolide->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Metastasis Metastasis (Inhibition) STAT3->Metastasis Promotes Akt->Mitochondria Inhibits Caspases Caspase Activation p38->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathways of this compound.

Troubleshooting_Workflow Start Reduced Sensitivity to This compound Observed CheckEfflux Assess Drug Efflux (P-gp Expression/Inhibition) Start->CheckEfflux EffluxPositive Efflux is a Mechanism CheckEfflux->EffluxPositive Positive CheckSignaling Analyze Target Pathways (STAT3, Akt, ROS) CheckEfflux->CheckSignaling Negative OvercomeEfflux Strategy: Combine with P-gp Inhibitor EffluxPositive->OvercomeEfflux SignalingAltered Signaling is Altered CheckSignaling->SignalingAltered Altered CheckCellDeath Investigate Alternative Cell Death Mechanisms CheckSignaling->CheckCellDeath Unaltered OvercomeSignaling Strategy: Combine with Pathway-Specific Inhibitor SignalingAltered->OvercomeSignaling TargetNewPathway Strategy: Exploit Alternative Cell Death Pathway CheckCellDeath->TargetNewPathway

Caption: Workflow for troubleshooting this compound resistance.

References

minimizing off-target effects of Eupalinolide K in research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Eupalinolide K is a sesquiterpene lactone, and while research on this specific compound is limited, this guide draws upon extensive data from its close analogs (Eupalinolide A, B, J, and O) to provide researchers with practical strategies for minimizing potential off-target effects. The underlying mechanisms and, consequently, the off-target profiles are anticipated to be similar across these related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for eupalinolide compounds?

A1: Eupalinolide compounds, including analogs of this compound, have been shown to exert anti-cancer effects through several mechanisms. These primarily include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2][3][4] These effects are often mediated by the modulation of key signaling pathways such as the ROS/ERK, STAT3, and Akt/p38 MAPK pathways.[1][2][3]

Q2: What are the potential off-target effects of this compound?

A2: Based on the activity of its analogs, potential off-target effects of this compound could include unintended modulation of signaling pathways beyond the primary target, leading to unexpected cellular responses. For instance, broad activation of stress-response pathways like p38 MAPK could affect non-target cells. Additionally, the induction of reactive oxygen species (ROS) can lead to generalized oxidative stress, impacting various cellular processes.

Q3: How can I confirm that the observed effects in my experiment are specific to the intended target of this compound?

A3: Target validation is crucial. This can be approached by:

  • Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the putative target protein. If this compound's effect is diminished, it suggests on-target activity.

  • Rescue experiments: Overexpress a drug-resistant mutant of the target protein. If this rescues the cells from this compound's effects, it provides strong evidence for on-target action.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess direct binding of this compound to its target protein in a cellular context.[5]

  • Using structurally related but inactive analogs as negative controls.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is critical to perform a dose-response curve for your specific cell line to determine the lowest effective concentration. Start with a broad range of concentrations and identify the IC50 value for your desired effect (e.g., inhibition of proliferation). Working at or near the IC50 is a good starting point to minimize off-target effects, which are more prevalent at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death in control (vehicle-treated) cells. 1. Solvent toxicity (e.g., DMSO). 2. Suboptimal cell culture conditions.1. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells. Run a solvent-only toxicity control. 2. Verify cell health, passage number, and media conditions.
Observed cell death appears necrotic rather than apoptotic. 1. High concentration of this compound causing cytotoxicity. 2. Late-stage apoptosis leading to secondary necrosis.1. Perform a dose-response experiment to find a concentration that induces apoptosis without widespread necrosis. 2. Use an Annexin V/Propidium Iodide (PI) assay and analyze at earlier time points to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[6][7][8]
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent timing of compound addition or assay readout. 3. Instability of this compound in solution.1. Use cells within a consistent and narrow passage number range. 2. Standardize all experimental timelines. 3. Prepare fresh stock solutions of this compound for each experiment.
Unexpected activation or inhibition of a signaling pathway. 1. Off-target effect of this compound. 2. Crosstalk between signaling pathways.1. Validate the on-target effect using methods described in FAQ Q3. 2. Use specific inhibitors for the unexpected pathway to see if it alters the primary outcome. This can help map the signaling network.

Quantitative Data Summary

The following tables summarize quantitative data for Eupalinolide analogs, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Eupalinolide Analogs in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Eupalinolide JPC-3 (Prostate)MTT~15[4]
Eupalinolide JDU-145 (Prostate)MTT~20[4]
Eupalinolide OMDA-MB-231 (Breast)MTT~10[3]
Eupalinolide OMDA-MB-453 (Breast)MTT~12[3]
Eupalinolide AMHCC97-L (Hepatocellular)CCK-8~14[1]
Eupalinolide AHCCLM3 (Hepatocellular)CCK-8~28[1]

Table 2: Observed Effects of Eupalinolide Analogs on Key Signaling Proteins

CompoundCell LineTarget Protein/PathwayObserved EffectReference
Eupalinolide JMDA-MB-231p-STAT3Decrease[2]
Eupalinolide JU251MMP-2, MMP-9Decrease[9]
Eupalinolide OMDA-MB-231p-AktDecrease[3]
Eupalinolide OMDA-MB-231p-p38Increase[3]
Eupalinolide AMHCC97-LLC3 II/IIncrease[1]
Eupalinolide AHCCLM3p62Decrease[1]

Experimental Protocols

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Harvest cells, including any floating cells in the media.

  • Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.[10][11][12][13]

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • PBS

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.[14][15][16][17][18]

Measurement of Intracellular ROS using DCFH-DA

This protocol measures intracellular reactive oxygen species.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat cells with this compound.

  • Wash the cells with serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.[1]

  • Wash the cells three times with PBS.

  • Measure the fluorescence intensity using a flow cytometer (Ex/Em ~488/525 nm) or a fluorescence plate reader.[19][20][21]

Visualizations

Eupalinolide_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces STAT3 Inhibition STAT3 Inhibition This compound->STAT3 Inhibition Inhibits Akt/p38 MAPK Pathway Akt/p38 MAPK Pathway This compound->Akt/p38 MAPK Pathway Modulates ERK Activation ERK Activation ROS Generation->ERK Activation Activates Autophagy Autophagy ERK Activation->Autophagy Leads to Apoptosis Apoptosis STAT3 Inhibition->Apoptosis Promotes Akt/p38 MAPK Pathway->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Akt/p38 MAPK Pathway->Cell Cycle Arrest Induces

Caption: Potential signaling pathways modulated by this compound.

Off_Target_Effect_Workflow cluster_workflow Workflow for Minimizing Off-Target Effects A 1. Dose-Response Curve (Determine IC50) B 2. Observe Phenotype (e.g., Apoptosis, Cell Cycle Arrest) A->B C 3. Unexpected Phenotype Observed? B->C D 4. On-Target Validation (siRNA, Rescue Experiment, CETSA) C->D Yes H Proceed with Experiment C->H No E 5. Effect Diminished? D->E F On-Target Effect Confirmed E->F Yes G Potential Off-Target Effect (Lower concentration, use pathway inhibitors) E->G No

Caption: Experimental workflow to identify and mitigate off-target effects.

References

Eupalinolide K stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Eupalinolide K in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimental use of this compound.

Issue Possible Cause Recommended Action
Unexpectedly low or no biological activity Degradation of this compound due to improper solvent selection or storage.- Ensure stock solutions are prepared in a recommended solvent such as DMSO and stored at -20°C or -80°C for long-term stability. - For aqueous buffers, prepare solutions fresh before each experiment. Sesquiterpene lactones can be susceptible to hydrolysis, especially at non-neutral pH.
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO. - For the final working solution, dilute the stock solution in the aqueous medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal percentage (e.g., <0.5%).
Inconsistent results between experiments Variability in the stability of this compound solutions.- Always prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. - Protect solutions from light, as photolytic degradation can occur.[1]
Change in color of the solution Potential degradation or reaction of this compound.- Discard the solution and prepare a fresh one. - Investigate potential incompatibilities with other components in your experimental medium.
Difficulty dissolving this compound The compound may require assistance to fully dissolve.- To aid dissolution, you can gently warm the solution to 37°C or use sonication.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO).

2. How should I store this compound stock solutions?

Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] It is also advisable to protect the solutions from light.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

3. Is this compound stable in aqueous solutions?

This compound, like many sesquiterpene lactones, may exhibit limited stability in aqueous solutions, particularly at neutral or alkaline pH, due to potential hydrolysis of the lactone ring. It is strongly recommended to prepare aqueous working solutions fresh from a DMSO stock immediately before use.

4. What are the main factors that can affect the stability of this compound?

Several factors can influence the stability of this compound, including:

  • pH: Stability can be pH-dependent, with increased degradation often observed under basic or strongly acidic conditions.[3]

  • Temperature: Higher temperatures generally accelerate degradation.[4]

  • Light: Exposure to light can cause photodegradation.[1]

  • Solvent Type: Protic solvents, such as alcohols, may react with certain functional groups of sesquiterpene lactones.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.[5]

5. How can I assess the stability of this compound in my specific experimental conditions?

To determine the stability in your experimental setup, you can perform a time-course experiment. This involves incubating this compound under your experimental conditions and analyzing aliquots at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the compound.

Data on this compound Stability

While specific public data on the comprehensive stability of this compound across a wide range of solvents is limited, the following table provides a summary of recommended storage conditions and general stability expectations for sesquiterpene lactones.

SolventStorage TemperatureRecommended Storage DurationNotes
DMSO-20°CUp to 1 month[2]Recommended for long-term stock solutions. Minimize freeze-thaw cycles.
DMSO-80°CUp to 6 months[2]Ideal for long-term archival storage.
Ethanol-20°CShort-termSesquiterpene lactones can react with alcohols over time.[4] Prepare fresh.
Aqueous Buffer (pH 7.4)Room TemperatureA few hoursStability is limited. Prepare fresh for each experiment.[3]
Aqueous Buffer (pH 5.5)Room TemperatureMore stable than at pH 7.4[3]Acidic conditions may provide better stability than neutral or basic conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.

  • Dispense the stock solution into single-use aliquots in amber vials to protect from light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][5]

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the selected solvents for testing (e.g., methanol, acetonitrile, water, 0.1 M HCl, 0.1 M NaOH).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at room temperature.

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solution at 60°C.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV-Vis light).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in test solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (60°C) prep->thermal photo Photodegradation (UV/Vis Light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_consequences Consequences pH pH Degradation Degradation of This compound pH->Degradation Temperature Temperature Temperature->Degradation Solvent Solvent Solvent->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Loss Loss of Biological Activity Degradation->Loss Inconsistent Inconsistent Results Degradation->Inconsistent

Caption: Factors influencing the stability of this compound.

References

troubleshooting inconsistent results in Eupalinolide K experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Eupalinolide K and related sesquiterpene lactones.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Question 1: I'm observing inconsistent anti-proliferative effects (cell viability assays) with this compound. What are the potential causes and solutions?

Answer: Inconsistent results in cell viability assays (e.g., MTT, CCK8) are a common challenge. Here are several factors to consider:

  • Compound Stability and Solubility: this compound, like other sesquiterpene lactones, may have limited stability and solubility in aqueous media.

    • Troubleshooting Steps:

      • Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.[1] Avoid repeated freeze-thaw cycles.

      • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[1] Run a solvent-only control to verify it does not impact cell viability.

      • Precipitation: Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or exploring alternative solubilization methods.

  • Cell Culture Conditions: Variations in cell culture can significantly impact experimental outcomes.

    • Troubleshooting Steps:

      • Cell Density: Ensure that cells are seeded at a consistent density across all wells of your microplate.[1] Over-confluent or sparsely populated wells will yield variable results.

      • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment.

      • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can affect cellular metabolism and drug sensitivity.

  • Assay Protocol: Minor deviations in the assay protocol can introduce variability.

    • Troubleshooting Steps:

      • Incubation Times: Adhere strictly to the recommended incubation times for both the this compound treatment and the viability reagent (e.g., MTT, CCK8).[1][2]

      • Reagent Addition: Ensure uniform mixing of the viability reagent in each well.

      • Reader Settings: Verify that the microplate reader is set to the correct wavelength for absorbance measurement.[1]

Question 2: My western blot results for signaling proteins downstream of this compound treatment are not reproducible. What should I check?

Answer: Reproducibility in western blotting depends on meticulous technique and consistent sample handling.

  • Sample Preparation: The initial steps of protein extraction are critical.

    • Troubleshooting Steps:

      • Lysis Buffer: Use a consistent lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[3]

      • Protein Quantification: Accurately determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading of protein in each lane of the gel.[3]

  • Electrophoresis and Transfer:

    • Troubleshooting Steps:

      • Gel Percentage: Use an appropriate acrylamide gel percentage to resolve your protein of interest based on its molecular weight.

      • Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane (e.g., nitrocellulose or PVDF) by staining the membrane with Ponceau S before blocking.

  • Antibody Incubation and Detection:

    • Troubleshooting Steps:

      • Antibody Quality: Use validated antibodies at the recommended dilutions. Antibody performance can vary between lots.

      • Blocking: Ensure adequate blocking of the membrane to prevent non-specific antibody binding.[4][5] Common blocking agents include non-fat milk or bovine serum albumin (BSA).

      • Washing Steps: Perform thorough washes between primary and secondary antibody incubations to reduce background noise.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Eupalinolides?

A1: Eupalinolides, a class of sesquiterpene lactones, have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[2][3][7] For instance, different Eupalinolides have been reported to influence the ROS/ERK, Akt/p38 MAPK, and STAT3 signaling pathways.[1][3][8]

Q2: At what concentrations should I test this compound?

A2: The effective concentration of Eupalinolides can vary depending on the specific compound and the cell line being tested. Based on studies with related compounds like Eupalinolide A, J, and O, a common starting concentration range for in vitro experiments is between 2.5 µM and 30 µM.[1][2][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration can influence the observed biological effects. Common incubation times in published studies range from 24 to 72 hours.[1][2] The optimal time point will depend on the specific endpoint you are measuring (e.g., apoptosis, protein expression). A time-course experiment is advisable to identify the most appropriate treatment duration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various Eupalinolide compounds. This can serve as a reference for designing your this compound experiments.

Table 1: Cell Viability (IC50 Values)

Eupalinolide CompoundCell LineIncubation Time (hours)IC50 Value (µM)Reference
Eupalinolide JPC-3722.89 ± 0.28[2]
Eupalinolide JDU-145722.39 ± 0.17[2]

Table 2: Experimental Concentrations Used in Mechanistic Studies

Eupalinolide CompoundCell Line(s)Concentration Range (µM)Experiment TypeReference
Eupalinolide AMHCC97-L, HCCLM37, 14, 28Cell Viability, Migration, Western Blot[1]
Eupalinolide OTNBC cells5, 10Apoptosis, MMP, Western Blot[3]
Eupalinolide JPC-3, DU-1452.5, 5, 10, 20Apoptosis, Cell Cycle, Western Blot[2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed when studying Eupalinolide compounds.

Cell Viability Assay (CCK8/MTT)

This protocol is adapted from studies on Eupalinolide A and J.[1][2]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours).[2] Include a solvent control (e.g., DMSO) at the highest concentration used for the compound.

  • Reagent Addition: Add 10 µL of CCK8 or 20 µL of MTT solution (5 mg/mL) to each well.[1][2]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[1][2]

  • Measurement:

    • For CCK8: Measure the absorbance at 450 nm using a microplate reader.[1]

    • For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals, and then measure the absorbance at 570 nm.[2]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or solvent-treated) cells.

Western Blot Analysis

This protocol is a generalized procedure based on methodologies described for Eupalinolide O and B.[3][10]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay kit.[3]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is based on general procedures used in cancer research and is applicable to Eupalinolide studies.

  • Cell Collection: Following treatment with this compound, harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways

G cluster_akt_p38 Akt/p38 MAPK Pathway cluster_stat3 STAT3 Pathway Eupalinolide_O Eupalinolide O ROS ↑ ROS Generation Eupalinolide_O->ROS Akt Akt (Phosphorylation ↓) ROS->Akt p38 p38 MAPK (Phosphorylation ↑) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis Eupalinolide_J Eupalinolide J STAT3 STAT3 Degradation Eupalinolide_J->STAT3 MMP ↓ MMP-2/MMP-9 Expression STAT3->MMP Metastasis Inhibition of Metastasis MMP->Metastasis

Caption: Key signaling pathways modulated by Eupalinolides.

Experimental Workflow

G start Start: This compound Experiment cell_culture Cell Culture (Seeding & Adherence) start->cell_culture treatment Treatment with This compound (Dose & Time Course) cell_culture->treatment endpoint Select Endpoint Assay treatment->endpoint viability Cell Viability Assay (MTT/CCK8) endpoint->viability Proliferation? western Western Blot (Protein Expression) endpoint->western Signaling? flow Flow Cytometry (Apoptosis/Cell Cycle) endpoint->flow Cell Death? data_analysis Data Analysis viability->data_analysis western->data_analysis flow->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound studies.

Troubleshooting Logic

G start Inconsistent Results Observed check_reagents Check Reagents & Compound start->check_reagents reagent_issue Issue Found: Prepare Fresh Stock, Check Expiration Dates check_reagents->reagent_issue Yes reagent_ok Reagents OK check_reagents->reagent_ok No rerun Re-run Experiment with Controls reagent_issue->rerun check_protocol Review Protocol Execution reagent_ok->check_protocol protocol_issue Issue Found: Standardize Incubation, Pipetting, etc. check_protocol->protocol_issue Yes protocol_ok Protocol OK check_protocol->protocol_ok No protocol_issue->rerun check_cells Assess Cell Culture Conditions protocol_ok->check_cells cell_issue Issue Found: Check Passage #, Test for Mycoplasma check_cells->cell_issue Yes cell_ok Cells OK check_cells->cell_ok No cell_issue->rerun cell_ok->rerun

Caption: Logical flow for troubleshooting inconsistent results.

References

Technical Support Center: High-Purity Eupalinolide K Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification techniques for high-purity Eupalinolide K.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and other structurally similar sesquiterpene lactones.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak resolution or peak tailing in my reversed-phase HPLC analysis of this compound fractions?

Answer:

Poor peak shape in HPLC can be attributed to several factors. Firstly, consider the mobile phase composition. For polar compounds like sesquiterpene lactones, a mobile phase with appropriate polarity and pH is crucial. If you are using a standard C18 column, ensure your mobile phase has sufficient aqueous component to retain the analyte without causing excessive tailing.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Adjust Solvent Strength: Gradually increase the percentage of the aqueous component (e.g., water with 0.1% formic acid) in your mobile phase. This will increase the retention of polar compounds and can improve separation.

    • pH Modification: The pH of the mobile phase can influence the ionization state of your compound and its interaction with the stationary phase. For sesquiterpene lactones, a slightly acidic mobile phase (pH 3-4) often yields better peak shapes.

    • Try a Different Organic Modifier: If you are using acetonitrile, consider switching to or adding methanol. The different selectivity of methanol can sometimes improve resolution between closely eluting compounds.

  • Stationary Phase Considerations:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

    • Column Contamination: Residual impurities from previous runs can interact with your analyte. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

    • Use of a Polar-Endcapped Column: For highly polar compounds, a polar-endcapped C18 column or a phenyl-hexyl column may provide better peak shape and retention.

  • System Parameters:

    • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency. Try optimizing the temperature in the range of 25-40°C.

Question: My this compound seems to be degrading on the HPLC column. What can I do to prevent this?

Answer:

Sesquiterpene lactones can be sensitive to acidic or basic conditions and prolonged exposure to certain stationary phases.

Preventative Measures:

  • Use a Buffered Mobile Phase: A buffer (e.g., ammonium acetate or ammonium formate) can help maintain a stable pH and prevent degradation.

  • Work at Lower Temperatures: If the degradation is thermally induced, running the HPLC at a lower temperature may help.

  • Minimize Residence Time: Use a shorter column or a faster flow rate to reduce the time the compound spends on the column.

  • Check for Active Sites on the Column: Old or low-quality silica-based columns can have exposed silanol groups that can cause degradation. Using a high-quality, end-capped column is recommended.

Column Chromatography

Question: I am trying to purify a crude extract containing this compound using silica gel column chromatography, but I am getting very poor separation and low yield. What are the likely causes?

Answer:

Poor separation and yield in silica gel chromatography of polar compounds like this compound are common challenges.

Troubleshooting Steps:

  • Solvent System Selection:

    • TLC Analysis: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.

    • Gradient Elution: A common and effective technique is to start with a less polar solvent system and gradually increase the polarity. For sesquiterpene lactones, a gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Column Packing:

    • An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

  • Sample Loading:

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude extract in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.

    • Minimize Band Broadening: Load the sample in the smallest possible volume of solvent to create a narrow starting band.

  • Compound Stability:

    • This compound may be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated silica gel (treated with a small amount of a base like triethylamine) or switch to a different stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification strategy for this compound from a crude plant extract?

A1: A multi-step strategy is generally most effective.

  • Initial Extraction: Start with a solvent extraction of the dried plant material (e.g., Eupatorium lindleyanum). Ethanol or methanol are common choices.

  • Liquid-Liquid Partitioning: Partition the crude extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water) to remove non-polar impurities like fats and chlorophyll. This compound will preferentially partition into the more polar phase.

  • Fractionation by Column Chromatography: Use silica gel column chromatography with a step or gradient elution (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the extract into fractions of increasing polarity.

  • Fine Purification: The fractions containing this compound can be further purified using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[1]

Q2: Are there any specific safety precautions I should take when handling high-purity this compound?

A2: While specific toxicity data for this compound is not widely available, many sesquiterpene lactones exhibit cytotoxic and anti-inflammatory properties. Therefore, it is prudent to handle high-purity this compound with appropriate care. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of fine powders.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the most common method for assessing purity. A pure sample should show a single, sharp peak. Purity can be calculated based on the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.

Q4: What are the best storage conditions for high-purity this compound?

A4: To prevent degradation, high-purity this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at low temperatures (-20°C or -80°C) is recommended. If stored in solution, use a non-reactive solvent and store at low temperatures. Be aware that some sesquiterpene lactones can be unstable in certain solvents over time.

Data Presentation

The following tables provide illustrative quantitative data for the purification of sesquiterpene lactones from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC), which can be used as a reference for optimizing this compound purification.

Table 1: HSCCC Parameters for Sesquiterpene Lactone Purification

ParameterValue
Solvent System n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)[1]
Stationary Phase Upper phase
Mobile Phase Lower phase
Flow Rate 2.0 mL/min[1]
Revolution Speed 900 rpm[1]
Detection Wavelength 254 nm[1]
Temperature 25 °C[1]

Table 2: Example Yield and Purity of Purified Sesquiterpene Lactones (Eupalinolide A & B) from a 540 mg n-butanol fraction

CompoundYield (mg)Purity (by HPLC)
Eupalinolide A17.997.9%[1]
Eupalinolide B19.397.1%[1]

Experimental Protocols

Protocol 1: Preparative High-Speed Counter-Current Chromatography (HSCCC) for Sesquiterpene Lactone Isolation (Adapted for this compound)

This protocol is adapted from a published method for the purification of Eupalinolide A and B and should be optimized for this compound.[1]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) phase and the lower (mobile) phase by sonication for 20-30 minutes before use.

  • HSCCC System Preparation:

    • Fill the entire column with the upper phase (stationary phase).

    • Rotate the column at the desired speed (e.g., 900 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

    • Continue pumping the mobile phase until hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet.

  • Sample Preparation and Injection:

    • Dissolve the pre-fractionated extract containing this compound in a mixture of the upper and lower phases (e.g., 1:1 v/v).

    • Inject the sample into the column through the injection valve.

  • Elution and Fraction Collection:

    • Elute the column with the lower phase.

    • Monitor the effluent at a suitable wavelength (e.g., 254 nm).

    • Collect fractions based on the resulting chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine which fractions contain high-purity this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

Purification_Workflow Start Crude Plant Extract (Eupatorium lindleyanum) Solvent_Extraction Solvent Extraction (e.g., Ethanol) Start->Solvent_Extraction Liquid_Partition Liquid-Liquid Partitioning (Hexane vs. Methanol/Water) Solvent_Extraction->Liquid_Partition Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Liquid_Partition->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Fine_Purification Fine Purification Fraction_Analysis->Fine_Purification Prep_HPLC Preparative HPLC Fine_Purification->Prep_HPLC Option 1 HSCCC HSCCC Fine_Purification->HSCCC Option 2 Crystallization Crystallization Prep_HPLC->Crystallization HSCCC->Crystallization Purity_Analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) Crystallization->Purity_Analysis Final_Product High-Purity this compound Purity_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Problem: Poor HPLC Peak Shape Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Start->Check_Column Check_System Check System Parameters Start->Check_System Adjust_Solvent Adjust Solvent Ratio Check_Mobile_Phase->Adjust_Solvent Adjust_pH Adjust pH Check_Mobile_Phase->Adjust_pH Change_Modifier Change Organic Modifier Check_Mobile_Phase->Change_Modifier Dilute_Sample Dilute Sample Check_Column->Dilute_Sample Flush_Column Flush Column Check_Column->Flush_Column Change_Column Use Different Column Type Check_Column->Change_Column Adjust_Flow_Rate Adjust Flow Rate Check_System->Adjust_Flow_Rate Adjust_Temp Adjust Temperature Check_System->Adjust_Temp Solution Improved Peak Shape Adjust_Solvent->Solution Adjust_pH->Solution Change_Modifier->Solution Dilute_Sample->Solution Flush_Column->Solution Change_Column->Solution Adjust_Flow_Rate->Solution Adjust_Temp->Solution

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Enhancing the Bioavailability of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Eupalinolide K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with demonstrated biological activities, including potential anti-cancer properties. A complex containing Eupalinolide I, J, and K has been shown to inhibit the STAT3 signaling pathway.[1] However, like many other sesquiterpene lactones, this compound is characterized by poor water solubility, which is a significant barrier to its oral bioavailability.[2] Low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, limiting its absorption into the bloodstream and subsequent delivery to target tissues.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

PropertyValue/CharacteristicSource/Reference
Molecular Formula C₂₀H₂₆O₆ChemFaces
Molecular Weight 362.42 g/mol ChemFaces
Aqueous Solubility Low (estimated)General property of sesquiterpene lactones[2]
Solubility in DMSO/Water 5 mg/mL (with ultrasonic treatment)MedchemExpress[3]
Solubility in Formulation ≥ 1.09 mg/mL in DMSO, PEG300, Tween-80, and SalineMedchemExpress
Permeability Class Predicted to be high (BCS Class II)Based on the properties of other sesquiterpene lactones[4]

Q3: What are the primary strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its bioavailability. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from polylactic acid (PLA), can improve its solubility and potentially its absorption.

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the gastrointestinal tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of guest molecules like sesquiterpene lactones.

Q4: Which signaling pathways are known to be affected by Eupalinolides?

A4: Eupalinolides have been shown to modulate several key signaling pathways involved in cellular processes. A complex of Eupalinolide I, J, and K has been reported to inhibit the STAT3 pathway.[1] Other related eupalinolides have been found to impact pathways such as:

  • ROS/ERK Signaling: Eupalinolide A induces autophagy via this pathway in hepatocellular carcinoma cells.

  • Akt/p38 MAPK Signaling: Eupalinolide O has been shown to modulate this pathway.

  • AMPK/mTOR Signaling: Eupalinolide A has been observed to target this pathway in non-small cell lung cancer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of enhancing this compound's bioavailability.

Problem 1: Low drug loading in nanoparticle formulations.

Possible Cause Troubleshooting Step
Poor solubility of this compound in the organic solvent used for nanoparticle preparation. Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that better solubilizes both this compound and the polymer (e.g., PLA).
Precipitation of this compound during the emulsification process. Optimize the emulsification parameters, such as sonication energy and duration, or the homogenization speed. A faster emulsification process can sometimes prevent premature drug precipitation.
Incompatible drug-polymer ratio. Experiment with different ratios of this compound to the polymer. A lower drug-to-polymer ratio may improve encapsulation efficiency.

Problem 2: Inconsistent results in Caco-2 permeability assays.

Possible Cause Troubleshooting Step
Compromised integrity of the Caco-2 cell monolayer. Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment. Only use monolayers with TEER values above a validated threshold (typically >250 Ω·cm²).[5]
Low recovery of this compound due to non-specific binding. Add a low concentration of a non-ionic surfactant (e.g., Tween 80) to the transport buffer to reduce binding to plasticware. Ensure that the chosen surfactant concentration does not affect cell viability.
Efflux transporter activity. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if active transport is affecting the permeability of this compound.

Problem 3: High variability in in vivo pharmacokinetic studies in rodents.

Possible Cause Troubleshooting Step
Inconsistent oral gavage administration. Ensure proper training in oral gavage techniques to minimize variability in dosing. Use a consistent vehicle for all administrations and ensure the formulation is homogenous.
Stress-induced physiological changes in the animals. Acclimatize the animals to the experimental conditions and handling for a sufficient period before the study.
Issues with the analytical method for quantifying this compound in plasma. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability in plasma. Use an appropriate internal standard to correct for variations in sample processing.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLA Nanoparticles

This protocol is adapted from a method used for other sesquiterpene lactones.

Materials:

  • This compound

  • Polylactic acid (PLA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLA in acetone.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Sonication: Sonicate the resulting emulsion to reduce the droplet size.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers.

    • Perform a Lucifer yellow permeability assay to assess paracellular transport.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the this compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical):

    • Follow the same procedure as above but add the drug solution to the basolateral chamber and sample from the apical chamber to assess efflux.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Formulation Development cluster_3 In Vivo Evaluation cluster_4 Outcome Problem Poor Oral Bioavailability of this compound Solubility Aqueous Solubility Assay Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability SD Solid Dispersion Solubility->SD Lipid Lipid-Based Formulation Solubility->Lipid Nano Nanoformulation (e.g., PLA Nanoparticles) Permeability->Nano PK Rodent Pharmacokinetic Study Nano->PK SD->PK Lipid->PK Outcome Enhanced Bioavailability PK->Outcome

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling_Pathways cluster_stat3 STAT3 Pathway cluster_ros_erk ROS/ERK Pathway cluster_akt_p38 Akt/p38 MAPK Pathway Eupalinolides Eupalinolides (K, J, I, A, O) STAT3 STAT3 Eupalinolides->STAT3 Inhibition (K, J, I) ROS ROS Production Eupalinolides->ROS Induction (A, O) Akt Akt Eupalinolides->Akt Modulation (O) p38 p38 MAPK Eupalinolides->p38 Modulation (O) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Gene_exp Gene Expression (e.g., Proliferation, Survival) STAT3_dimer->Gene_exp ERK ERK Activation ROS->ERK Autophagy Autophagy ERK->Autophagy Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Caption: Signaling pathways modulated by various Eupalinolides.

Troubleshooting_Logic start Experiment Start issue Poor Bioavailability Observed start->issue cause1 Low Solubility? issue->cause1 Check Dissolution cause2 Low Permeability? issue->cause2 Check Caco-2 Data cause1->cause2 No sol1 Formulate as Solid Dispersion or Lipid-Based System cause1->sol1 Yes sol2 Formulate as Nanoparticles cause2->sol2 Yes retest Re-evaluate in vitro/in vivo cause2->retest No (Re-evaluate target) sol1->retest sol2->retest

References

Validation & Comparative

Eupalinolide K vs. other eupalinolides in anti-cancer activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anti-cancer agents, sesquiterpene lactones isolated from the plant Eupatorium lindleyanum have emerged as promising candidates. Among these, various eupalinolides have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. This guide provides a comparative overview of the anti-cancer activities of Eupalinolide K and other notable eupalinolides, supported by available experimental data.

While research has illuminated the anti-cancer potential of several eupalinolides, quantitative data on the individual activity of this compound remains limited in publicly available literature. However, it has been identified as a STAT3 inhibitor.[1] Much of the current understanding of its bioactivity is derived from studies on a compound complex.

The F1012-2 Complex: A Synergistic Combination

A significant portion of the research involving this compound has been conducted on a complex designated F1012-2, which is a combination of Eupalinolide I, J, and K.[2][3] This complex has shown potent anti-cancer effects, including the induction of apoptosis and cell cycle arrest in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line.[2][3] The activity of the F1012-2 complex is associated with the inhibition of the Akt signaling pathway and the activation of the p38 pathway.[2][3]

Comparative Anti-Cancer Activity of Eupalinolides

While direct comparative studies are scarce, the available data on the half-maximal inhibitory concentrations (IC50) of individual eupalinolides against various cancer cell lines provide a basis for assessing their relative potency.

EupalinolideCancer Cell LineIC50 (µM)Reference
Eupalinolide A MHCC97-L (Hepatocellular Carcinoma)~10 (significant inhibitory effect)[4]
HCCLM3 (Hepatocellular Carcinoma)~10 (significant inhibitory effect)[4]
Eupalinolide B TU686 (Laryngeal Cancer)6.73[5]
TU212 (Laryngeal Cancer)1.03[5]
M4e (Laryngeal Cancer)3.12[5]
AMC-HN-8 (Laryngeal Cancer)2.13[5]
Hep-2 (Laryngeal Cancer)9.07[5]
LCC (Laryngeal Cancer)4.20[5]
Eupalinolide E A549 (Lung Cancer)0.028[6]
Eupalinolide J MDA-MB-231 (Triple-Negative Breast Cancer)3.74 ± 0.58 (at 72h)[7][8][9]
MDA-MB-468 (Triple-Negative Breast Cancer)4.30 ± 0.39 (at 72h)[7][8][9]
PC-3 (Prostate Cancer)2.89 ± 0.28 (at 72h)[10]
DU-145 (Prostate Cancer)2.39 ± 0.17 (at 72h)[10]
Eupalinolide L P-388 (Leukemia)0.17[11]
A-549 (Lung Cancer)2.60[11]
Eupalinolide O MDA-MB-468 (Breast Cancer)1.04 (at 72h)[8]
MDA-MB-231 (Triple-Negative Breast Cancer)3.57 (at 72h)[12]
MDA-MB-453 (Triple-Negative Breast Cancer)3.03 (at 72h)[12]

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of eupalinolides is mediated through various signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

cluster_Eupalinolides Eupalinolides cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Eupalinolide A Eupalinolide A ROS/ERK ROS/ERK Eupalinolide A->ROS/ERK Eupalinolide B Eupalinolide B Ferroptosis & ROS-ER-JNK Ferroptosis & ROS-ER-JNK Eupalinolide B->Ferroptosis & ROS-ER-JNK Eupalinolide J Eupalinolide J STAT3 Ubiquitination STAT3 Ubiquitination Eupalinolide J->STAT3 Ubiquitination This compound (as part of F1012-2) This compound (as part of F1012-2) Akt/p38 Akt/p38 This compound (as part of F1012-2)->Akt/p38 Eupalinolide O Eupalinolide O ROS & Akt/p38 MAPK ROS & Akt/p38 MAPK Eupalinolide O->ROS & Akt/p38 MAPK Autophagy Autophagy ROS/ERK->Autophagy Inhibition of Proliferation & Migration Inhibition of Proliferation & Migration Ferroptosis & ROS-ER-JNK->Inhibition of Proliferation & Migration Inhibition of Metastasis Inhibition of Metastasis STAT3 Ubiquitination->Inhibition of Metastasis Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest Akt/p38->Apoptosis & Cell Cycle Arrest ROS & Akt/p38 MAPK->Apoptosis & Cell Cycle Arrest

Caption: Signaling pathways affected by different eupalinolides.

Eupalinolide A: Induces autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway.[4]

Eupalinolide B: Induces ferroptosis and activates the ROS-ER-JNK pathway in hepatic carcinoma cells, and suppresses pancreatic cancer through ROS generation and potential cuproptosis.[11]

Eupalinolide J: Promotes STAT3 ubiquitin-dependent degradation, thereby inhibiting cancer metastasis.[2][13] It also induces apoptosis and cell cycle arrest in prostate and triple-negative breast cancer cells.[7][10]

This compound: As a component of the F1012-2 complex, it is involved in the induction of apoptosis and cell cycle arrest through modulation of the Akt and p38 signaling pathways.[2][3] It has also been identified as a STAT3 inhibitor.[1]

Eupalinolide O: Induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[12]

Experimental Protocols

The following are generalized protocols for key experiments cited in the referenced literature. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of eupalinolides on cancer cell lines.

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of Eupalinolides A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: General workflow for an MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[2][7]

  • Treatment: The cells are then treated with various concentrations of the eupalinolide compound or a vehicle control (like DMSO) for specified time periods (e.g., 24, 48, 72 hours).[7][12]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours.[2]

  • Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, typically DMSO.[2]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]

Western Blot Analysis

This technique is employed to detect and quantify specific proteins involved in signaling pathways affected by eupalinolide treatment.

  • Protein Extraction: Cancer cells are treated with eupalinolides for a specified time, after which the cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, p-Akt, p38).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available evidence strongly suggests that eupalinolides as a class of compounds possess significant anti-cancer properties, acting through diverse and crucial cellular pathways. Eupalinolides A, B, E, J, L, and O have all demonstrated potent cytotoxic effects against various cancer cell lines. While the individual anti-cancer activity of this compound has not been quantitatively detailed, its role as a STAT3 inhibitor and its contribution to the anti-cancer effects of the F1012-2 complex highlight its therapeutic potential. Further research is warranted to elucidate the specific anti-proliferative efficacy and molecular mechanisms of this compound, which will be crucial for its potential development as a standalone or combination therapy in cancer treatment.

References

A Comparative In Vitro Study: Eupalinolide K and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic and mechanistic profiles of the sesquiterpene lactone Eupalinolide K and the conventional chemotherapeutic agent cisplatin.

This guide provides a comparative analysis of the in vitro anticancer properties of this compound and cisplatin, aimed at researchers, scientists, and professionals in drug development. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related Eupalinolide compounds to offer a valuable preliminary comparison against the well-established cisplatin.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50 Values) of Eupalinolides and Cisplatin in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.3424
5.8548
3.5772
MDA-MB-453Triple-Negative Breast Cancer11.4724
7.0648
3.0372
Cisplatin A549Lung Adenocarcinoma18.3324
HEK-293Human Embryonic Kidney15.4324
MCF-7Breast Cancer20 (µg/ml)24
A2780Ovarian CancerNot specified72

Note: Data for this compound is not directly available. The data for Eupalinolide O is presented as a representative of the Eupalinolide class of compounds[1]. Cisplatin IC50 values can vary significantly depending on the cell line and experimental conditions[2][3][4].

Table 2: Comparative Mechanistic Profile of Eupalinolides and Cisplatin
FeatureEupalinolides (Representative)Cisplatin
Primary Mechanism Induction of apoptosis, cell cycle arrest, and modulation of signaling pathways[5][6].DNA damage leading to cell cycle arrest and apoptosis[7].
Apoptosis Induction Mediated through the intrinsic (mitochondrial) pathway, involving caspase activation[1]. Some Eupalinolides also induce autophagy and ferroptosis[7][8].Can activate both intrinsic and extrinsic apoptotic pathways[9].
Cell Cycle Arrest Primarily at the G2/M or G0/G1 phase[6][7].Can cause cell cycle arrest at G1, S, or G2 phases[9].
Key Signaling Pathways Inhibition of STAT3 and Akt signaling; activation of p38 MAPK pathway; modulation of ROS generation[1][5].Activation of DNA damage response pathways, involvement of p53[10].
Cellular Targets Multiple, including signaling proteins.Primarily nuclear DNA[7].

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., Eupalinolide or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic; and Annexin V-negative, PI-negative cells are live.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Assays cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_apoptosis Apoptosis (Flow Cytometry) cluster_analysis Data Analysis start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates (Cytotoxicity) or 6-well plates (Apoptosis) start->seed treat Treat cells with varying concentrations of this compound / Cisplatin seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Add MTT reagent incubate->mtt harvest Harvest cells incubate->harvest solubilize Solubilize formazan mtt->solubilize read_abs Read absorbance solubilize->read_abs ic50 Calculate IC50 values read_abs->ic50 stain Stain with Annexin V & PI harvest->stain analyze Analyze by flow cytometry stain->analyze apoptosis_rate Determine apoptosis rate analyze->apoptosis_rate

Caption: A generalized workflow for in vitro cytotoxicity and apoptosis assays.

signaling_pathways Signaling Pathways Affected by Eupalinolides and Cisplatin cluster_eupalinolide Eupalinolides cluster_cisplatin Cisplatin Eupalinolide Eupalinolide ROS ROS Generation Eupalinolide->ROS Akt Akt Pathway Eupalinolide->Akt inhibition p38 p38 MAPK Pathway Eupalinolide->p38 activation STAT3 STAT3 Pathway Eupalinolide->STAT3 inhibition ROS->p38 Apoptosis_E Apoptosis Akt->Apoptosis_E inhibition p38->Apoptosis_E induction STAT3->Apoptosis_E inhibition Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 Activation DNA_damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis_C Apoptosis Caspases->Apoptosis_C

Caption: A simplified representation of signaling pathways modulated by Eupalinolides and Cisplatin.

References

Unveiling the Anti-Inflammatory Potential of Eupalinolide K: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds present a promising avenue of exploration. Eupalinolide K, a sesquiterpene lactone, has emerged as a compound of interest. This guide provides a comparative analysis of the anti-inflammatory activity of this compound against established anti-inflammatory drugs, Dexamethasone and Indomethacin. While direct experimental data for this compound is limited, this guide leverages available information on closely related eupalinolides to provide a preliminary assessment of its potential.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the known anti-inflammatory mechanisms and, where available, the inhibitory concentrations of this compound and its comparators. It is important to note that the data for this compound is inferred from studies on a complex containing Eupalinolide I, J, and K, and on other individual eupalinolides.

FeatureThis compound (Inferred)DexamethasoneIndomethacin
Target Pathway NF-κB, Akt, p38 MAPKGlucocorticoid Receptor, NF-κB, AP-1Cyclooxygenase (COX-1 & COX-2)
Mechanism of Action Inhibition of pro-inflammatory cytokine production and signaling pathways.Upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.[1]Inhibition of prostaglandin synthesis.[2]
Reported IC50 (NF-κB Inhibition) Data not available~0.5 x 10-9 M[3]Data not available
Reported IC50 (Cytokine Inhibition) Data not availableData varies by cytokine and cell typeData varies by cytokine and cell type

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of anti-inflammatory compounds.

In Vitro Anti-Inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone, Indomethacin) for 1 hour before stimulation with an inflammatory agent.

2. Induction of Inflammation:

  • Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard inflammatory stimulus.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

  • Cytokine Measurement (ELISA):

    • Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for NF-κB Pathway Proteins:

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression cluster_3 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus Translocation proinflammatory_genes Pro-inflammatory Gene Transcription nucleus->proinflammatory_genes Binding to Promoter Regions cytokines Cytokines (TNF-α, IL-6, IL-1β) proinflammatory_genes->cytokines Eupalinolide_K This compound Eupalinolide_K->IKK Inhibition

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture pretreatment Pre-treatment with This compound / Comparators cell_culture->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa end End griess_assay->end elisa->end western_blot Western Blot for NF-κB Pathway Proteins cell_lysis->western_blot western_blot->end

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound, as suggested by preliminary data on related compounds, holds potential as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB signaling pathway. However, to conclusively validate its efficacy and mechanism of action, direct experimental studies are imperative. This guide provides a framework for such investigations, outlining key experimental protocols and offering a comparative perspective against established anti-inflammatory drugs. Further research will be instrumental in elucidating the therapeutic promise of this compound in the management of inflammatory diseases.

References

Efficacy of Eupalinolide K and its Analogs Compared to Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Eupalinolide K's closely related natural compounds—Eupalinolide B, Eupalinolide O, and Eupafolin—against established anti-inflammatory drugs: Ibuprofen, Dexamethasone, and Celecoxib. Due to the limited availability of specific data on this compound, this guide utilizes data from its structural and functional analogs to project its potential therapeutic profile. The comparison focuses on their mechanisms of action, particularly the inhibition of the NF-κB and COX-2 pathways, supported by available experimental data.

Overview of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Key pathways involved are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways. The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the enzyme COX-2. COX-2, in turn, is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

Inflammatory_Signaling_Pathway General Inflammatory Signaling Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators COX-2 COX-2 Pro-inflammatory Mediators->COX-2 includes Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation

Caption: General Inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide to determine the anti-inflammatory efficacy of the compounds.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Eupalinolide analogue, Ibuprofen, Dexamethasone) for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).

  • Luciferase Activity Measurement: After a defined incubation period (typically 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control without the compound. The IC50 value (the concentration at which 50% of NF-κB activity is inhibited) is then determined.

COX-2 Inhibition Assay (Fluorometric or LC-MS/MS)

This assay measures the direct inhibitory effect of a compound on COX-2 enzyme activity.

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.

  • Compound Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., Eupalinolide analogue, Celecoxib, Ibuprofen) in an assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Product Detection:

    • Fluorometric Method: The production of prostaglandin G2 (PGG2) is measured using a fluorescent probe. The fluorescence intensity is monitored over time.

    • LC-MS/MS Method: The reaction is stopped, and the amount of a specific prostaglandin, such as Prostaglandin E2 (PGE2), is quantified using liquid chromatography-tandem mass spectrometry for higher specificity and sensitivity.

  • Data Analysis: The rate of product formation is calculated, and the percentage of COX-2 inhibition for each compound concentration is determined. The IC50 value is then calculated.

Experimental_Workflow Experimental Workflow for Anti-Inflammatory Assessment cluster_0 In Vitro Assays Cell_Culture Cell Culture (e.g., HEK293, Macrophages) Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Compound_Treatment->Stimulation NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) Stimulation->NFkB_Assay COX2_Assay COX-2 Inhibition Assay (Enzymatic) Stimulation->COX2_Assay Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Data_Analysis IC50 Determination NFkB_Assay->Data_Analysis COX2_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for assessing anti-inflammatory activity.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the Eupalinolide analogs and the comparator drugs. It is important to note that direct comparative studies are limited, and assay conditions can vary between studies.

Table 1: Inhibition of NF-κB

CompoundIC50 (µM)Cell TypeStimulantCitation(s)
Eupafolin Not directly reported, but inhibits NF-κB activationRAW264.7 macrophagesLPS[1]
Jaceosidin *Inhibited NF-κB induction by 77% (at unspecified conc.)Jurkat T cellsPMA/Ionomycin
S(+)-Ibuprofen 61.7Jurkat T cellsT-cell stimulation
R(-)-Ibuprofen 121.8Jurkat T cellsT-cell stimulation
Dexamethasone 0.0005A549 cellsNot specified
Celecoxib 24KBM-5 cellsTNF

Jaceosidin is a flavonoid also found in Eupatorium species and is included for additional context.

Table 2: Inhibition of COX-2

CompoundIC50 (µM)Enzyme SourceAssay MethodCitation(s)
Eupafolin Inhibits COX-2 expressionHuman dermal fibroblastsWestern Blot[2]
Ibuprofen 1.1 - 370 (varies by study)Human/Ovine recombinantVaries
Celecoxib 0.04Sf9 cellsNot specified
Dexamethasone Down-regulates COX-2 mRNA expressionHela cellsRNase protection assay[3]

Table 3: Inhibition of Inflammatory Mediators

CompoundTargetIC50 (µM)Cell TypeCitation(s)
Eupafolin NO release6RAW 264.7 macrophages
Eupalinolide B Reduces serum levels of TNF-α, IL-1βIn vivo (AIA rats)N/A[4]
Eupalinolide O Reported to have anti-inflammatory activityN/AN/A

Mechanisms of Action

The primary anti-inflammatory mechanism for Eupalinolide analogs and the comparator drugs involves the modulation of the NF-κB and COX pathways.

Drug_Mechanism_of_Action Targeted Signaling Pathways of Anti-Inflammatory Drugs cluster_0 Eupalinolide Analogs cluster_1 NSAIDs cluster_2 Corticosteroid Eupalinolides Eupalinolides NF-kB_Pathway NF-κB Pathway Eupalinolides->NF-kB_Pathway inhibits Ibuprofen Ibuprofen Ibuprofen->NF-kB_Pathway inhibits COX-2_Activity COX-2 Activity Ibuprofen->COX-2_Activity inhibits (non-selective) Celecoxib Celecoxib Celecoxib->COX-2_Activity inhibits (selective) Dexamethasone Dexamethasone Dexamethasone->NF-kB_Pathway inhibits COX-2_Expression COX-2 Expression Dexamethasone->COX-2_Expression down-regulates NF-kB_Pathway->COX-2_Expression regulates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-kB_Pathway->Pro-inflammatory_Cytokines regulates

Caption: Targeted signaling pathways of the compared drugs.

Eupalinolide Analogs (Eupalinolide B, O, and Eupafolin): These compounds primarily exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2. Eupafolin has also been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator.

Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), ibuprofen's main mechanism is the non-selective inhibition of both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. Additionally, studies have shown that ibuprofen can also inhibit the activation of NF-κB, contributing to its anti-inflammatory profile.

Dexamethasone: This potent corticosteroid has a multi-faceted anti-inflammatory action. It inhibits the NF-κB pathway, leading to reduced expression of pro-inflammatory genes. Furthermore, dexamethasone down-regulates the expression of COX-2 mRNA, adding to its anti-inflammatory effects.[3][5]

Celecoxib: A selective COX-2 inhibitor, celecoxib directly targets the COX-2 enzyme, blocking the production of prostaglandins that mediate inflammation and pain.[6] It also exhibits NF-κB inhibitory activity, which may contribute to its overall anti-inflammatory and potential anti-cancer effects.

Conclusion

Based on the available data for its analogs, this compound is projected to be a promising anti-inflammatory agent with a mechanism of action centered on the inhibition of the NF-κB pathway. This mode of action is shared with established drugs like Ibuprofen and Dexamethasone. While direct quantitative comparisons of potency are challenging without specific IC50 values for this compound and its analogs against NF-κB and COX-2, the qualitative evidence strongly suggests a significant anti-inflammatory potential. Further research, including head-to-head in vitro and in vivo studies, is warranted to precisely position the efficacy of this compound and its derivatives in relation to current anti-inflammatory therapies. The ability to modulate the central NF-κB pathway suggests that these natural compounds could offer a broad spectrum of anti-inflammatory activity.

References

Comparative Analysis of Eupalinolide K's Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation with Alternative Therapeutic Agents

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of novel anticancer compounds is paramount. Eupalinolide K, a sesquiterpene lactone, has emerged as a compound of interest within the Eupalinolide family, which is known for its cytotoxic effects against various cancer cell lines. Although direct experimental data on this compound is limited, its close structural analog, Eupalinolide J, provides a strong predictive model for its mechanism of action. This guide offers a comparative analysis of the presumed mechanism of this compound, benchmarked against other therapeutic agents targeting similar signaling pathways.

Postulated Mechanism of Action: Insights from Eupalinolide J

Eupalinolide J has been demonstrated to exert its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, cell cycle arrest, and inhibiting metastasis. A key molecular target identified for Eupalinolide J is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of downstream targets essential for tumor progression and metastasis, such as matrix metalloproteinases (MMPs) MMP-2 and MMP-9.

Furthermore, a complex containing Eupalinolide I, J, and K has been shown to inhibit the Akt signaling pathway while activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are critical regulators of cell survival and apoptosis. Based on this, it is highly probable that this compound contributes to these effects.

This guide will therefore compare the activities of Eupalinolide J (as a proxy for this compound) with those of a STAT3 inhibitor (Danvatirsen), an Akt inhibitor (Ipatasertib), and a p38 MAPK activator (Anisomycin).

Quantitative Performance Comparison

The following tables summarize the quantitative effects of Eupalinolide J and its comparator compounds on cancer cell viability, apoptosis, and cell cycle distribution in the triple-negative breast cancer cell line MDA-MB-231, a commonly used model in cancer research.

CompoundCell LineIC50 (72h)Reference
Eupalinolide JPC-3 (Prostate)2.89 ± 0.28 µM[1]
Eupalinolide JDU-145 (Prostate)2.39 ± 0.17 µM[1]
Eupalinolide JMDA-MB-231 (Breast)< 5 µM (non-cytotoxic dose)[2]
IpatasertibMDA-MB-231 (Breast)0.5 - 10 mM[3]

Table 1: Comparative Cytotoxicity (IC50) of Eupalinolide J and Ipatasertib.

CompoundCell LineTreatmentApoptotic Cells (%)Reference
EupatorinMDA-MB-231 (Breast)5 µg/mL (48h)82.31 (Early + Late)[4][5]
Berberine + AnisomycinMDA-MB-231 (Breast)90 µM + 10 µg/mlIncreased vs Berberine alone[6]

Table 2: Induction of Apoptosis. (Note: Direct quantitative data for Eupalinolide J on apoptosis in MDA-MB-231 was not available, Eupatorin, another Eupalinolide, is used as a surrogate).

CompoundCell LineTreatment% in G0/G1% in S% in G2/MReference
EupatorinMDA-MB-231 (Breast)5 µg/mL (48h)42.75 (sub G1)--[4]
Compound 7kMDA-MB-231 (Breast)16 µM (72h)77.87--[7]

Table 3: Cell Cycle Distribution Analysis. (Note: Direct quantitative data for Eupalinolide J on cell cycle in MDA-MB-231 was not available, Eupatorin and another compound are used as examples).

Signaling Pathway Modulation

The central mechanism of Eupalinolide J involves the targeted degradation of STAT3. This is a distinct advantage over simple inhibition, as it removes the protein scaffold and prevents non-canonical functions.

cluster_0 This compound (via Eupalinolide J) This compound This compound Ubiquitin Ligase Ubiquitin Ligase This compound->Ubiquitin Ligase promotes STAT3 STAT3 Ubiquitin Ligase->STAT3 adds Ubiquitin Proteasomal Degradation Proteasomal Degradation STAT3->Proteasomal Degradation Decreased STAT3 levels Decreased STAT3 levels Proteasomal Degradation->Decreased STAT3 levels Reduced MMP-2/9 Expression Reduced MMP-2/9 Expression Decreased STAT3 levels->Reduced MMP-2/9 Expression Inhibition of Metastasis Inhibition of Metastasis Reduced MMP-2/9 Expression->Inhibition of Metastasis

Figure 1: Postulated mechanism of this compound via STAT3 degradation.

In contrast, STAT3 inhibitors like Danvatirsen act by binding to STAT3 and preventing its phosphorylation or dimerization, thereby inhibiting its transcriptional activity.

cluster_1 STAT3 Inhibitor (e.g., Danvatirsen) STAT3 Inhibitor STAT3 Inhibitor STAT3 STAT3 STAT3 Inhibitor->STAT3 inhibits phosphorylation STAT3 Dimerization STAT3 Dimerization STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription (MMP-2/9) Gene Transcription (MMP-2/9) Nuclear Translocation->Gene Transcription (MMP-2/9) Metastasis Metastasis Gene Transcription (MMP-2/9)->Metastasis

Figure 2: Mechanism of a typical STAT3 inhibitor.

The Akt and p38 MAPK pathways represent another axis of Eupalinolide activity. Akt inhibitors, such as Ipatasertib, block the pro-survival signals, while p38 MAPK activators like Anisomycin promote apoptotic signaling. The dual action of the Eupalinolide complex on these pathways suggests a potent synergistic effect in inducing cancer cell death.

cluster_2 Akt/p38 Pathway Modulation Eupalinolide Complex (I,J,K) Eupalinolide Complex (I,J,K) Akt Pathway Akt Pathway Eupalinolide Complex (I,J,K)->Akt Pathway inhibits p38 MAPK Pathway p38 MAPK Pathway Eupalinolide Complex (I,J,K)->p38 MAPK Pathway activates Cell Survival Cell Survival Akt Pathway->Cell Survival promotes Apoptosis Apoptosis p38 MAPK Pathway->Apoptosis promotes Tumor Growth Tumor Growth Cell Survival->Tumor Growth Tumor Regression Tumor Regression Apoptosis->Tumor Regression

Figure 3: Dual modulation of Akt and p38 MAPK pathways by Eupalinolides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide J) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the test compound at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blotting for Protein Expression/Phosphorylation
  • Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

While further direct studies on this compound are warranted, the available evidence from its closely related analog, Eupalinolide J, and the broader Eupalinolide family, strongly suggests a potent multi-targeted anticancer mechanism. The ability to induce STAT3 degradation, inhibit the pro-survival Akt pathway, and activate the pro-apoptotic p38 MAPK pathway positions this compound as a promising candidate for further preclinical and clinical investigation. This comparative guide provides a foundational framework for researchers to contextualize the potential of this compound and to design future experiments to further elucidate its therapeutic value.

References

Comparative Analysis of the Cytotoxic Effects of Eupalinolides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various Eupalinolide compounds, a class of sesquiterpene lactones derived from Eupatorium lindleyanum. While direct cytotoxic data for Eupalinolide K is limited in the available scientific literature, this document summarizes the activity of closely related Eupalinolides and a complex containing this compound, offering valuable insights for cancer research and drug development.

Data Presentation: Cytotoxicity of Eupalinolide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different Eupalinolide compounds against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCell TypeIC50 (µM)Incubation Time
Eupalinolide J MDA-MB-231Triple-Negative Breast Cancer3.74Not Specified
MDA-MB-468Triple-Negative Breast Cancer4.30Not Specified
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.3424 hours
5.85[1]48 hours[1]
3.57[1]72 hours[1]
MDA-MB-453Triple-Negative Breast Cancer11.4724 hours
7.06[1]48 hours[1]
3.03[1]72 hours[1]
F1012-2 Complex MDA-MB-231Triple-Negative Breast CancerActivity ReportedNot Specified
(Eupalinolide I, J, & K)

Note: Specific IC50 values for this compound as a single agent were not found in the reviewed literature. The F1012-2 complex, containing this compound, has demonstrated anti-cancer activity against triple-negative breast cancer cells[2].

Experimental Protocols

The cytotoxic activities of the Eupalinolide compounds listed above were primarily determined using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide compound for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxic effects of compounds like Eupalinolides.

MTT_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plate incubation_adhesion Incubate for cell adhesion cell_seeding->incubation_adhesion add_compound Add varying concentrations of this compound incubation_adhesion->add_compound incubation_treatment Incubate for 24, 48, or 72 hours add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for formazan formation add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 F1012_2_Pathway Eupalinolide_K This compound (in F1012-2 Complex) ROS Increased Reactive Oxygen Species (ROS) Eupalinolide_K->ROS DNA_Damage DNA Damage ROS->DNA_Damage MAPK_Pathway MAPK Pathway Activation DNA_Damage->MAPK_Pathway Cell_Death Cell Proliferation Inhibition & Apoptosis MAPK_Pathway->Cell_Death

References

A Head-to-Head Comparison of Eupalinolide K and Eupalinolide J: Unraveling Their Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of Eupalinolide K and Eupalinolide J reveals a significant knowledge gap for this compound, hindering a direct, data-driven comparison. While extensive research has elucidated the anti-cancer mechanisms of Eupalinolide J, particularly in prostate and triple-negative breast cancer, scientific literature providing specific experimental data for this compound remains elusive. The only available information for this compound is in the context of a complex, F1012-2, which also contains Eupalinolide I and J.

This guide synthesizes the current understanding of Eupalinolide J's biological effects and presents the limited data available for the Eupalinolide I, J, and K complex. This information is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of these compounds and underscore the urgent need for further investigation into this compound.

Biological Activities and Mechanism of Action

Eupalinolide J has demonstrated marked anti-proliferative activity in various cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest.[1][3] In human prostate cancer cells (PC-3 and DU-145), Eupalinolide J has been shown to induce apoptosis, disrupt the mitochondrial membrane potential, and cause cell cycle arrest at the G0/G1 phase.[1][4] Furthermore, it triggers a DNA damage response, evidenced by the up-regulation of γH2AX, p-Chk1, and p-Chk2.[1][4]

In triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468), Eupalinolide J inhibits cell growth by inducing apoptosis and targeting the STAT3 signaling pathway.[2][5] It has also been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[6][7]

This compound , as an individual compound, lacks specific experimental data on its biological activities and mechanism of action. Its effects have only been studied as part of the F1012-2 complex , which is a combination of Eupalinolide I, J, and K.[6][8] This complex has been shown to inhibit the growth of triple-negative breast cancer cells by inducing cell cycle arrest at the G2/M phase, apoptosis, and autophagy.[1] The F1012-2 complex also activates the Akt and p38 signaling pathways and induces a DNA damage response mediated by reactive oxygen species (ROS) through the MAPK pathway.[1][9] However, the specific contribution of this compound to these observed effects cannot be determined from the existing literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for Eupalinolide J and the F1012-2 complex. The absence of data for this compound as a standalone agent is a critical limitation.

Compound/ComplexCell LineAssayResult (IC50)Reference
Eupalinolide J MDA-MB-231 (TNBC)MTT Assay3.74 ± 0.58 µM[2][5]
MDA-MB-468 (TNBC)MTT Assay4.30 ± 0.39 µM[2][5]
F1012-2 Complex MDA-MB-231 (TNBC)MTT Assay3.21 ± 0.05 µg/ml[9]
(Eupalinolide I, J, K)MDA-MB-468 (TNBC)MTT Assay1.01 ± 0.13 µg/ml[9]
This compound --No Data Available-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Cell Viability Assay (MTT Assay)

Cancer cells (MDA-MB-231 and MDA-MB-468) were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with varying concentrations of Eupalinolide J or the F1012-2 complex for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC50) was then calculated.[2][9]

Cell Cycle Analysis

Triple-negative breast cancer cells were treated with the test compounds. After the treatment period, the cells were harvested, washed, and fixed in ethanol. The fixed cells were then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the stained cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Apoptosis Assay

Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit. Following treatment with the compounds, the cells were harvested, washed, and resuspended in a binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide (PI). The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.

Western Blot Analysis

Cancer cells were treated with the compounds, and total protein was extracted. The protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Cyclin B1, cdc2, p21, γ-H2AX). After washing, the membrane was incubated with a secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of Eupalinolide J and a general experimental workflow for assessing the anti-cancer activity of these compounds.

Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Inhibits Apoptosis Apoptosis EJ->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) EJ->Cell_Cycle_Arrest Ubiquitination Ubiquitination & Degradation STAT3->Ubiquitination Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene_Expression Promotes

Caption: Signaling pathway of Eupalinolide J in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., MDA-MB-231, PC-3) Treatment Treatment with Eupalinolide J / K Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Mouse Model Viability->Xenograft Promising results lead to Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth

Caption: General workflow for evaluating anti-cancer activity.

Conclusion and Future Directions

This significant disparity in the available data makes a direct head-to-head comparison between Eupalinolide J and this compound impossible at this time. To fully understand the therapeutic potential of the eupalinolide family of compounds, it is imperative that future research focuses on isolating this compound and characterizing its individual biological activities and mechanisms of action. Such studies will be crucial for determining if this compound possesses unique or more potent anti-cancer properties compared to its more studied counterpart, Eupalinolide J. This will enable a comprehensive and data-driven comparison, ultimately guiding the selection of the most promising candidates for further pre-clinical and clinical development.

References

Eupalinolide K Demonstrates In Vivo Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the in vivo anti-tumor efficacy of Eupalinolide K, a natural compound under investigation for cancer therapy. In xenograft models of human triple-negative breast cancer, a complex containing this compound has demonstrated significant tumor growth inhibition. This guide provides a comparative overview of the in vivo performance of this compound and other related Eupalinolide compounds, supported by experimental data from recent studies.

This publication is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the experimental evidence and methodologies used to evaluate these promising natural compounds.

Comparative In Vivo Efficacy of Eupalinolide Compounds

The in vivo efficacy of this compound was evaluated as part of a complex, F1012-2, which also contains Eupalinolides I and J. For a comprehensive comparison, this guide includes data from studies on Eupalinolide A, B, J (alone), and O, which have been individually assessed in various cancer xenograft models.

CompoundCancer ModelCell LineXenograft ModelDosing RegimenTumor Growth InhibitionKey Signaling Pathways Affected
F1012-2 (containing this compound) Triple-Negative Breast CancerMDA-MB-231Nude Mouse Xenograft15 mg/kg for 20 daysSignificant tumor growth inhibition and induction of DNA damage.[1]Akt, p38, MAPK[1][2]
Eupalinolide J Triple-Negative Breast CancerMDA-MB-231Nude Mouse Xenograft20 mg/kg (intraperitoneally) for 20 daysSignificant suppression of tumor growth.[3]STAT3[3][4]
Eupalinolide O Triple-Negative Breast CancerMDA-MB-231Nude Mouse Xenograft15 mg/kg/d and 30 mg/kg/d (intraperitoneal injection) for 20 daysSuppression of tumor growth.[5]ROS Generation, Akt/p38 MAPK[2][5]
Eupalinolide A Hepatocellular CarcinomaMHCC97-L, HCCLM3Xenograft ModelNot SpecifiedSignificant inhibition of tumor growth.[6]ROS/ERK[6][7]
Eupalinolide B Pancreatic CancerPANC-1Nude Mouse XenograftNot SpecifiedReduced tumor growth and decreased Ki-67 expression.[7][8]ROS Generation, potential Cuproptosis[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo xenograft studies cited in this guide.

F1012-2 (Eupalinolide I, J, and K) Xenograft Protocol
  • Cell Line: MDA-MB-231 (human triple-negative breast cancer).

  • Animal Model: Nude mice.

  • Tumor Inoculation: MDA-MB-231 cells were subcutaneously injected into the mice.

  • Treatment: Once tumors were established, mice were treated with F1012-2 at a dose of 15 mg/kg for 20 days.

  • Efficacy Evaluation: Tumor growth was monitored throughout the study. At the end of the treatment period, tumors were excised and subjected to immunohistochemical analysis to assess markers of DNA damage (γ-H2AX).[1]

Eupalinolide J Xenograft Protocol
  • Cell Line: MDA-MB-231.

  • Animal Model: BALB/c nude female mice.

  • Tumor Inoculation: MDA-MB-231 cells were inoculated into the mice.

  • Treatment: Mice were treated with Eupalinolide J at a dose of 20 mg/kg via intraperitoneal injection for 20 days.

  • Efficacy Evaluation: Tumor volume and body weight were measured throughout the experiment. After sacrifice, tumors were imaged and weighed. TUNEL staining and immunohistochemistry for STAT3 were performed on tumor sections.[3]

Eupalinolide O Xenograft Protocol
  • Cell Line: Luciferase-labeled MDA-MB-231.

  • Animal Model: Nude mice.

  • Tumor Inoculation: 2.5 x 10^6 cells were injected into the mammary fat pads.

  • Treatment: When tumor volume reached 100 mm³, mice were treated with Eupalinolide O at low (15 mg/kg/d) and high (30 mg/kg/d) doses by intraperitoneal injection for 20 days.

  • Efficacy Evaluation: Tumor growth was monitored by volume measurements and in vivo bioluminescence imaging. After the treatment period, tumors were excised, weighed, and analyzed by hematoxylin-eosin (HE) staining, western blotting, and ELISA for ROS levels.[5]

Eupalinolide A Xenograft Protocol
  • Cell Lines: MHCC97-L and HCCLM3 (human hepatocellular carcinoma).

  • Animal Model: Xenograft model (specific mouse strain not detailed in the abstract).

  • Tumor Inoculation: Cells were used to establish xenograft tumors.

  • Treatment: Mice with established tumors were treated with Eupalinolide A.

  • Efficacy Evaluation: Tumor volume and weight were measured to assess the inhibition of tumor growth.[6]

Eupalinolide B Xenograft Protocol
  • Cell Line: PANC-1 (human pancreatic cancer).

  • Animal Model: Nude mouse xenograft model.

  • Tumor Inoculation: PANC-1 cells were implanted to establish tumors.

  • Treatment: Mice were treated with Eupalinolide B.

  • Efficacy Evaluation: Tumor growth was monitored, and upon completion of the study, tumors were analyzed for the proliferation marker Ki-67.[7][8]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by the Eupalinolide compounds and a general workflow for in vivo xenograft studies.

Eupalinolide_Signaling_Pathways cluster_K This compound (in F1012-2) cluster_J Eupalinolide J cluster_O Eupalinolide O cluster_A Eupalinolide A cluster_B Eupalinolide B K_node This compound K_Akt Akt K_node->K_Akt inhibits K_p38 p38 K_node->K_p38 activates K_Apoptosis Apoptosis K_Akt->K_Apoptosis K_MAPK MAPK K_p38->K_MAPK K_CellCycleArrest Cell Cycle Arrest K_MAPK->K_CellCycleArrest J_node Eupalinolide J J_STAT3 STAT3 J_node->J_STAT3 inhibits J_Proliferation Tumor Proliferation J_STAT3->J_Proliferation O_node Eupalinolide O O_ROS ROS Generation O_node->O_ROS induces O_Akt Akt O_ROS->O_Akt inhibits O_p38 p38 MAPK O_ROS->O_p38 activates O_Apoptosis Apoptosis O_Akt->O_Apoptosis O_p38->O_Apoptosis A_node Eupalinolide A A_ROS ROS A_node->A_ROS induces A_ERK ERK A_ROS->A_ERK activates A_Autophagy Autophagy A_ERK->A_Autophagy B_node Eupalinolide B B_ROS ROS B_node->B_ROS induces B_Cuproptosis Cuproptosis B_node->B_Cuproptosis potential B_Apoptosis Apoptosis B_ROS->B_Apoptosis Xenograft_Workflow start Cancer Cell Line Culture inoculation Subcutaneous/Orthotopic Inoculation into Immunocompromised Mice start->inoculation tumor_growth Tumor Growth Monitoring (Volume Measurement) inoculation->tumor_growth treatment Drug Administration (e.g., Eupalinolide Compound) tumor_growth->treatment monitoring Continued Monitoring of Tumor Growth and Animal Well-being treatment->monitoring endpoint Endpoint: Tumor Excision, Weighing, and Analysis monitoring->endpoint analysis Histology, IHC, Western Blot, ELISA, etc. endpoint->analysis

References

A Comparative Analysis of Eupalinolides and Paclitaxel on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-tumor effects of Eupalinolide compounds and the widely used chemotherapeutic agent, paclitaxel. While the primary focus is on Eupalinolide K, the available scientific literature provides more extensive data on its analogues, including Eupalinolide A, B, J, and O. This guide, therefore, presents a broader comparison of the Eupalinolide class of compounds against paclitaxel, offering insights into their relative efficacy and mechanisms of action. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided.

In Vitro Efficacy: A Comparative Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Eupalinolide compounds and paclitaxel across a range of cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Eupalinolide AnalogueCancer Cell LineIC50 (µM)Citation
Eupalinolide J MDA-MB-231 (Breast)3.74 ± 0.58 (72h)[1]
MDA-MB-468 (Breast)4.30 ± 0.39 (72h)[1]
Eupalinolide O MDA-MB-231 (Breast)10.34 (24h), 5.85 (48h), 3.57 (72h)[2]
MDA-MB-453 (Breast)11.47 (24h), 7.06 (48h), 3.03 (72h)[2]
Eupalinolide A A549 (Lung)Not explicitly stated, but inhibitory effects observed at 7, 14, and 28 µM[3]
H1299 (Lung)Not explicitly stated, but inhibitory effects observed at 7, 14, and 28 µM[3]
Eupalinolide B PANC-1 (Pancreatic)Not explicitly stated, but inhibitory effects observed[4]
PaclitaxelCancer Cell LineIC50 (nM)Citation
Various (8 human tumor cell lines)2.5 - 7.5 (24h)[5]
NSCLC cell lines (median)>32,000 (3h), 9,400 (24h), 27 (120h)[6]
SCLC cell lines (median)>32,000 (3h), 25,000 (24h), 5,000 (120h)[6]
MCF-7 (Breast)3,500[7]
MDA-MB-231 (Breast)300[7]
SKBR3 (Breast)4,000[7]
BT-474 (Breast)19[7]
PANC-1 (Pancreatic)8[8]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both Eupalinolides and paclitaxel exert their anti-tumor effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.

Apoptosis Induction
CompoundCell LineApoptosis InductionCitation
Eupalinolide A A549 (Lung)1.79% to 47.29%[9]
H1299 (Lung)4.66% to 44.43%[9]
Eupalinolide J PC-3 & DU-145 (Prostate)Significant increase in apoptotic cells[1]
Eupalinolide O MDA-MB-231 & MDA-MB-453 (Breast)Obvious increase in apoptosis[2]
Paclitaxel U937 (Leukemia)Predominantly apoptosis in G1 and S phase cells[10]
AGS (Gastric)Induces intrinsic apoptosis[11]
CHMm (Canine Mammary)Dose-dependent increase in apoptotic cells[12]
Cell Cycle Arrest
CompoundCell LineEffect on Cell CycleCitation
Eupalinolide A MHCC97-L & HCCLM3 (Hepatocellular)G1 phase arrest[3]
A549 (Lung)G2/M phase arrest (2.91% to 21.99% in G2)[9]
H1299 (Lung)G2/M phase arrest (8.22% to 18.91% in G2)[9]
Eupalinolide J PC-3 & DU-145 (Prostate)G0/G1 phase arrest[1]
Paclitaxel CHMm (Canine Mammary)G2/M phase arrest[12]
U937 (Leukemia)Arrest at G2/M phase[10]
AGS (Gastric)G2/M phase arrest[11]

In Vivo Tumor Growth Inhibition

Studies in animal models have demonstrated the in vivo efficacy of both Eupalinolides and paclitaxel in reducing tumor growth.

CompoundTumor ModelDosageTumor Growth InhibitionCitation
Eupalinolide A A549 & H1299 xenograft25 mg/kg>60% reduction in tumor weight and volume[9]
Eupalinolide B PANC-1 xenograftNot specifiedSignificantly slower tumor growth; reduced volume and weight[4]
Eupalinolide J MDA-MB-231 xenograftNot specifiedSignificantly suppressed tumor growth[1]
Paclitaxel Various xenograftsVariesSignificant tumor growth inhibition[4]

Signaling Pathways

The diagrams below illustrate the known signaling pathways affected by Eupalinolides and paclitaxel.

Eupalinolide_Signaling_Pathway cluster_Eupalinolide Eupalinolide cluster_Cellular_Processes Cellular Processes Eupalinolide This compound/J STAT3 STAT3 Eupalinolide->STAT3 Inhibits Apoptosis Apoptosis Eupalinolide->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) Eupalinolide->CellCycleArrest Induces TumorGrowth Tumor Growth STAT3->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: Eupalinolide Signaling Pathway.

Paclitaxel_Signaling_Pathway cluster_Paclitaxel Paclitaxel cluster_Microtubules Microtubule Dynamics cluster_Cellular_Outcomes Cellular Outcomes Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Formation Paclitaxel->MitoticSpindle Disrupts Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits

Caption: Paclitaxel Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add varying concentrations of Eupalinolide or Paclitaxel seed_cells->add_drug incubate Incubate for 24-72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance end End measure_absorbance->end

Caption: MTT Assay Workflow.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Eupalinolide or paclitaxel).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with Eupalinolide or Paclitaxel start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Apoptosis Assay Workflow.

  • Cell Treatment: Cells are treated with the desired concentrations of the test compounds for a specific duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with Eupalinolide or Paclitaxel start->treat_cells harvest_cells Harvest and fix cells in cold ethanol treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells treat_rnase Treat with RNase A wash_cells->treat_rnase stain_pi Stain with Propidium Iodide (PI) treat_rnase->stain_pi analyze Analyze by flow cytometry stain_pi->analyze end End analyze->end

Caption: Cell Cycle Analysis Workflow.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and then fixed in cold 70% ethanol.

  • Washing and RNA Digestion: The fixed cells are washed with PBS and then treated with RNase A to degrade RNA, ensuring that the PI stain only binds to DNA.

  • DNA Staining: The cells are stained with a solution containing Propidium Iodide (PI), a fluorescent dye that intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Tumor Model

Xenograft_Model_Workflow start Start inject_cells Subcutaneously inject cancer cells into immunodeficient mice start->inject_cells tumor_growth Allow tumors to reach a palpable size inject_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_drug Administer Eupalinolide, Paclitaxel, or vehicle control randomize->administer_drug monitor_tumor Monitor tumor volume and body weight administer_drug->monitor_tumor euthanize Euthanize mice at the end of the study monitor_tumor->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors end End excise_tumors->end

References

Unraveling the Anti-Inflammatory Potential of Natural Compounds: A Comparative Guide to IL-6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammatory diseases, the inhibition of key signaling molecules like Interleukin-6 (IL-6) has emerged as a critical strategy. This guide offers a comprehensive comparison of natural compounds with documented inhibitory effects on IL-6 production, providing researchers, scientists, and drug development professionals with a valuable resource for their investigations.

Please note: While this guide explores various natural compounds, extensive literature searches did not yield specific data confirming a direct inhibitory effect of Eupalinolide K on IL-6 production. The information presented herein focuses on other related compounds and established IL-6 inhibitors to provide a relevant comparative analysis.

The Central Role of IL-6 in Inflammation

Interleukin-6 is a pleiotropic cytokine that plays a pivotal role in orchestrating the inflammatory response.[1] Dysregulated and excessive production of IL-6 is implicated in the pathogenesis of numerous chronic inflammatory conditions, including rheumatoid arthritis and certain cancers.[1] Consequently, the signaling pathways that lead to IL-6 production are prime targets for therapeutic intervention.

Comparative Analysis of IL-6 Inhibitors

While data on this compound remains elusive, several other natural compounds have demonstrated significant potential in modulating IL-6 production. The following table summarizes the inhibitory activity of selected natural compounds on IL-6, providing a basis for comparative evaluation.

CompoundSourceCell Line/ModelIC50 / Effective ConcentrationKey Signaling Pathway(s) AffectedReference(s)
Eupalinolide A Eupatorium lindleyanumNon-small cell lung cancer cellsNot specifiedAMPK/mTOR/SCD1[2]
Eupalinolide B Eupatorium lindleyanumPancreatic cancer cellsNot specifiedROS generation[3][4]
Eupalinolide J Eupatorium lindleyanumTriple-negative breast cancer cellsNot specifiedSTAT3[5]
Eupalinolide O Eupatorium lindleyanumTriple-negative breast cancer cellsNot specifiedAkt/p38 MAPK, ROS generation[6]
Curcumin Curcuma longaVarious inflammatory modelsVariesNF-κB[7][8]
Resveratrol Grapes, BerriesVarious cell linesVariesNF-κB[7][9]
Andrographolide Andrographis paniculataHuman prostate cancer cellsDose-dependent inhibitionSTAT3, Akt, ERK1/2[10]

Experimental Protocols for Assessing IL-6 Inhibition

To ensure robust and reproducible findings, standardized experimental protocols are essential. Below is a generalized methodology for an in vitro IL-6 inhibition assay.

In Vitro IL-6 Inhibition Assay

1. Cell Culture and Stimulation:

  • Culture appropriate cells (e.g., macrophages like RAW 264.7, or peripheral blood mononuclear cells - PBMCs) in a suitable medium.
  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
  • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.
  • Induce IL-6 production by stimulating the cells with an inflammatory agent such as Lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

2. Quantification of IL-6:

  • Collect the cell culture supernatants.
  • Measure the concentration of IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of IL-6 inhibition for each concentration of the test compound relative to the vehicle-treated control.
  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the IL-6 Signaling Pathway

Understanding the molecular cascade that leads to IL-6 production is crucial for identifying potential points of intervention. The following diagram, generated using Graphviz, illustrates a simplified representation of a common signaling pathway leading to IL-6 gene transcription.

IL6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_production Production LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates IL6_Gene IL-6 Gene NFκB_nuc->IL6_Gene Binds to promoter IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA Transcription IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein Translation

Caption: Simplified TLR4-NF-κB signaling pathway leading to IL-6 production.

Experimental Workflow for Screening IL-6 Inhibitors

The process of identifying and validating potential inhibitors of IL-6 production involves a systematic workflow, as depicted in the following diagram.

Experimental_Workflow Compound_Library Natural Compound Library Primary_Screening Primary Screening (e.g., High-Throughput ELISA) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Dose_Response->Mechanism_of_Action In_Vivo_Validation In Vivo Validation (e.g., Animal Models of Inflammation) Mechanism_of_Action->In_Vivo_Validation

Caption: A typical workflow for the discovery and validation of IL-6 inhibitors.

This guide provides a foundational understanding of IL-6 inhibition by natural compounds. Further research is warranted to elucidate the specific effects of compounds like this compound and to fully harness the therapeutic potential of these natural agents in managing inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of Eupalinolide K: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a framework for the proper disposal of Eupalinolide K based on general laboratory safety protocols and available information. However, a definitive Safety Data Sheet (SDS) for this compound containing its specific hazard classification was not available in the public domain. It is imperative to consult the SDS provided by your chemical supplier for specific handling and disposal instructions. Regulations for hazardous waste disposal may also vary by institution and region.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of ensuring a safe laboratory environment and maintaining environmental compliance. This guide offers procedural, step-by-step guidance for the proper disposal of this compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the understanding that it is a chemical substance whose toxicological properties are not exhaustively documented. Therefore, treating it as hazardous waste is the most prudent course of action.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as weighing boats, pipette tips, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. A Safety Data Sheet for a similar compound, Eupalinolide H, indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.

  • Aqueous Solutions: An SDS for Eupalinolide H classifies it as very toxic to aquatic life with long-lasting effects. Therefore, do not dispose of solutions containing this compound down the drain.

Step 2: Containerization

  • Select a container that is in good condition, free of leaks or cracks, and compatible with this compound. Plastic containers are often preferred for hazardous waste.

  • Ensure the container has a secure, screw-top cap to prevent spills.

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

Step 3: Labeling

Properly labeling the waste container is crucial for safety and compliance. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name, "this compound," and its concentration. Avoid using abbreviations or chemical formulas.

  • A list of all constituents in a mixture, including solvents.

  • The date when waste was first added to the container (accumulation start date).

  • The associated hazards (e.g., Toxic, Environmental Hazard).

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure proper segregation of the this compound waste from incompatible materials, such as acids and bases.

  • Secondary containment, such as a tray or bin, should be used to capture any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers, but this can vary by institution), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 6: Disposal of Empty Containers

  • A container that held a toxic chemical should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label. However, institutional policies may vary.

Summary of Disposal Procedures

StepActionKey Considerations
1. Identification & Segregation Identify this compound waste (solid, liquid). Segregate from other waste streams.Do not mix with incompatible chemicals. Do not dispose of down the drain.
2. Containerization Use a compatible, leak-proof container with a secure lid.Do not overfill the container.
3. Labeling Affix a "Hazardous Waste" label with the full chemical name, concentration, and accumulation start date.Avoid abbreviations. List all components of a mixture.
4. Storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment.Segregate from incompatible materials.
5. Disposal Arrangement Contact your institution's EH&S for waste pickup when the container is full or the storage time limit is reached.Follow institutional protocols for waste collection requests.
6. Empty Container Disposal Triple-rinse the empty container with a suitable solvent. Collect rinsate as hazardous waste.Deface the original label before disposing of the rinsed container in the regular trash, per institutional policy.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not applicable in this context. The standard procedure is to prepare the chemical waste for collection by a certified hazardous waste management company, which will then handle the ultimate disposal through methods such as incineration. One Safety Data Sheet suggests that for spills, the material can be mixed with sand or vermiculite before being placed in a suitable container for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste from a laboratory setting.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Aqueous) A->B C Select Compatible Waste Container B->C D Label Container as 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EH&S E->F G Collection of Waste by Authorized Personnel F->G H Transport to Approved Waste Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

Eupalinolide K is a hazardous substance that requires strict adherence to safety protocols to prevent exposure. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure. This guide provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe handling procedures, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[1][2]Prevents dermal absorption, which can be fatal.[3]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[4][5]Protects eyes from splashes and airborne particles of the compound.
Respiratory Protection A certified particulate filtering half mask or a full-face respirator with an appropriate filter.[4]Prevents inhalation of dust or aerosols, which can be fatal. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]
Body Protection A long-sleeved laboratory coat or a chemical-resistant protective suit.[4] Impervious clothing is recommended.[5]Protects the skin from accidental contact with the compound. Contaminated clothing should be removed immediately and washed before reuse.
Foot Protection Closed-toe shoes, preferably chemical-resistant safety footwear.Protects feet from spills and falling objects.

Safe Handling and Operational Plan

A systematic approach is crucial for safely handling this compound from preparation to disposal. The following workflow outlines the key steps to be followed.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Carefully Weigh and Prepare Solutions prep_area->handle_weigh handle_avoid Avoid Dust and Aerosol Formation handle_weigh->handle_avoid handle_transport Use Secondary Containment for Transport handle_avoid->handle_transport post_decon Decontaminate Work Surfaces handle_transport->post_decon post_wash Wash Hands and Exposed Skin Thoroughly post_decon->post_wash post_ppe Properly Remove and Dispose of PPE post_wash->post_ppe disp_waste Collect Waste in Labeled, Sealed Containers post_ppe->disp_waste disp_dispose Dispose of as Hazardous Waste via Approved Channels disp_waste->disp_dispose

Caption: A logical workflow for the safe handling of this compound.

Procedural Guidance

Preparation:

  • Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review the SDS to understand its hazards and safety precautions.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Have an accessible safety shower and eye wash station.[5]

Handling:

  • Avoid Dust and Aerosol Formation: Handle this compound carefully to prevent the generation of dust or aerosols.[5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[5][6] Wash hands and face thoroughly after handling.[5]

  • Contamination: Immediately change any contaminated clothing. Apply preventive skin protection.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If in Eyes: Rinse out with plenty of water. Call an ophthalmologist.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed container for hazardous waste.[2]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[6]

  • Contaminated Syringes: If a syringe containing this compound is not completely empty, it must be disposed of as hazardous chemical waste in a specific container, not in a standard sharps container.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.